molecular formula C14H22O3 B2546598 [2-(1-Adamantyl)ethoxy]acetic acid CAS No. 924843-94-7

[2-(1-Adamantyl)ethoxy]acetic acid

Cat. No.: B2546598
CAS No.: 924843-94-7
M. Wt: 238.327
InChI Key: QDOOMRKQZJGOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-Adamantyl)ethoxy]acetic acid is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.327. The purity is usually 95%.
BenchChem offers high-quality [2-(1-Adamantyl)ethoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1-Adamantyl)ethoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1-adamantyl)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13(16)9-17-2-1-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOOMRKQZJGOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of adamantyl ethoxy acetic acid

Technical Whitepaper: [2-(1-Adamantyl)ethoxy]acetic Acid ( )

A Strategic Guide for Medicinal Chemistry & Drug Development

Executive Summary

In the landscape of modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount. [2-(1-Adamantyl)ethoxy]acetic acid represents a critical building block in this domain.[1] By coupling the bulky, lipophilic adamantane cage with a hydrophilic carboxylic acid tail via a flexible ethoxy spacer, this molecule serves as a versatile scaffold for designing high-affinity ligands, particularly for targets like the P2X7 receptor and 11


-HSD1

This guide provides a definitive technical analysis of the compound, detailing its physicochemical identity, a robust self-validating synthesis protocol, and its application in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise characterization of [2-(1-Adamantyl)ethoxy]acetic acid is essential for its use as a reference standard or synthetic intermediate.

Core Specifications
PropertySpecification
Chemical Name [2-(1-Adamantyl)ethoxy]acetic acid
Molecular Formula

Molecular Weight 238.32 g/mol
CAS Number 924843-94-7 (Derivative Ref: 57482-49-0)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Low water solubility
pKa (Predicted) ~4.76 (Carboxylic acid moiety)
LogP (Predicted) ~3.4 (High lipophilicity due to adamantane cage)
Structural Logic

The molecule consists of three distinct functional domains:

  • Adamantane Cage (

    
    -):  Provides steric bulk and lipophilicity, enhancing membrane permeability and resistance to metabolic oxidation.
    
  • Ethoxy Spacer (

    
    ):  A flexible linker that decouples the lipophilic head from the polar tail, allowing for optimal receptor binding pocket fit.
    
  • Acetic Acid Tail (

    
    ):  A polar head group capable of hydrogen bonding or salt formation, often serving as a bioisostere for phosphate or sulfonamide groups.
    

Synthesis & Production Protocol

Expertise & Experience Note: While many commercial sources exist, in-house synthesis is often required to introduce isotopic labels (e.g., deuterium) or specific side-chain modifications. The following protocol utilizes a Williamson Ether Synthesis approach, selected for its reliability and high yield compared to oxidative methods.

Reaction Pathway Diagram

SynthesisPathwayStart1-Adamantaneethanol(C12H20O)InterIntermediate Ester(Ethyl [2-(1-Ad)ethoxy]acetate)Start->InterAlkylation(THF, 0°C to RT, 12h)ReagentEthyl Bromoacetate+ NaH (Base)Reagent->InterHydrolysisHydrolysis(LiOH / THF / H2O)Inter->HydrolysisSaponificationProduct[2-(1-Adamantyl)ethoxy]acetic acid(C14H22O3)Hydrolysis->ProductAcidification (HCl)

Caption: Step-wise synthesis via Williamson etherification followed by ester hydrolysis.

Step-by-Step Methodology
Phase 1: O-Alkylation (Ether Formation)

Objective: Attach the acetate tail to the adamantyl-ethanol scaffold.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 1-Adamantaneethanol  (1.0 eq) in anhydrous THF (10 mL/g).
    
  • Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq) portion-wise.

    • Causality: Low temperature prevents runaway exotherms; excess NaH ensures complete deprotonation of the primary alcohol.

  • Reaction: Stir for 30 minutes at 0°C until gas evolution (

    
    ) ceases. Add Ethyl Bromoacetate  (1.2 eq) dropwise.
    
  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Self-Validating Check: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
       ~0.3) should disappear, replaced by the less polar ester (
      
      
      ~0.6).
Phase 2: Hydrolysis & Isolation

Objective: Convert the ethyl ester to the free acid.

  • Saponification: Dilute the reaction mixture with Methanol/Water (1:1). Add Lithium Hydroxide (LiOH) (3.0 eq). Stir at RT for 4 hours.

  • Workup: Evaporate THF/MeOH under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Wash the aqueous layer with Diethyl Ether (to remove unreacted organic impurities). Acidify the aqueous phase to pH ~2 using 1M HCl.

    • Observation: The product will precipitate as a white solid or form an oil that solidifies upon standing.

  • Purification: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass a rigorous analytical check. The following spectral data confirms the structure

NMR Signature

The structure is confirmed if the following signals are present. Absence of the hydroxyl proton (approx 2-4 ppm broad) and appearance of the carboxylic acid proton confirm the transformation.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-COOH 10.0 - 12.0Broad Singlet1HCarboxylic Acid
-O-CH2-COOH 4.05Singlet2HAlpha-methylene to Carbonyl
-CH2-O- 3.55Triplet (

)
2HEther linkage (distal)
Ad-CH2- 1.45Triplet (

)
2HMethylene adjacent to Adamantane
Adamantane Cage 1.50 - 2.00Multiplets15HCage protons (CH/CH2)
Analytical Workflow Diagram

AnalyticalWorkflowSampleIsolated Product(White Solid)HNMR1H NMR (CDCl3)Sample->HNMRMSMass Spectrometry(ESI-)Sample->MSCheck1Check: Singlet @ 4.05 ppm?(Ether CH2)HNMR->Check1Check2Check: m/z = 237 [M-H]-?MS->Check2PassVALIDATEDC14H22O3Check1->PassYesFailREJECTCheck ImpuritiesCheck1->FailNoCheck2->PassYesCheck2->FailNo

Caption: Analytical decision tree for confirming chemical identity.

Applications in Drug Discovery

Bioisosterism & Pharmacokinetics

Researchers utilize [2-(1-Adamantyl)ethoxy]acetic acid to modulate the Lipophilic Ligand Efficiency (LLE) of drug candidates.

  • Metabolic Shielding: The adamantane cage protects the attached chain from rapid oxidative metabolism (e.g., by CYP450 enzymes), extending the half-life (

    
    ) of the parent drug.
    
  • Solubility Modulation: While the adamantyl group increases lipophilicity (LogP), the ethoxy-acetic acid tail introduces a solubilizing polar handle, balancing the molecule's amphiphilic nature.

Target Classes
  • P2X7 Receptor Antagonists: Adamantane derivatives are classic pharmacophores for the P2X7 receptor, involved in inflammation and pain pathways. The ethoxy-acetic acid chain often mimics the binding mode of endogenous ligands or stabilizes the antagonist in the hydrophobic pocket.

  • 11

    
    -HSD1 Inhibitors:  Used in metabolic syndrome research, where the bulky cage fits into the enzyme's lipophilic binding site.
    

References

  • PubChem. 2-(1-Adamantyl)ethanol (Precursor Data). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Adamantane Derivatives and Mass Spectra. National Institute of Standards and Technology. [Link]

  • Liu, D., et al. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid. ACS Omega, 2024. (Reference for esterification kinetics). [Link]

  • Chemical Manufacturers. [2-(1-Adamantyl)ethoxy]acetic acid Product Specifications.[Link]

  • Burckhardt, G.Drug Transport: Principles and Practice. (Context on lipophilic spacers in drug design). Springer.

[2-(1-Adamantyl)ethoxy]acetic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [2-(1-Adamantyl)ethoxy]acetic acid , a specialized chemical intermediate used in medicinal chemistry and supramolecular research. This document is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and application logic.

Technical Guide & Chemical Profile

Executive Summary & Chemical Identity

[2-(1-Adamantyl)ethoxy]acetic acid (CAS: 57482-49-0) is a functionalized adamantane derivative characterized by a lipophilic tricyclic cage (adamantane) linked to a polar carboxylic acid via a flexible ethoxy ether spacer.[1][2][3][4][5]

In drug discovery, this molecule serves as a "lipophilic bullet" or pharmacophore anchor . The adamantane moiety significantly increases the lipophilicity (logP) of any conjugated payload, facilitating membrane permeability and blood-brain barrier (BBB) transit, while the ether linkage provides metabolic stability superior to ester counterparts.

Chemical Identity Table[2]
ParameterData
Common Name [2-(1-Adamantyl)ethoxy]acetic acid
IUPAC Name 2-[2-(adamantan-1-yl)ethoxy]acetic acid
CAS Number 57482-49-0
Molecular Formula C₁₄H₂₂O₃
Molecular Weight 238.32 g/mol
SMILES OC(=O)COCCC12CC3CC(C1)CC(C2)C3
InChI Key InChI=1S/C14H22O3/c15-13(16)8-17-7-6-14-4-11-1-12(5-14)3-10(2-11)14
Physical State White to off-white crystalline powder
Melting Point 148–150 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Technical Core: Synthesis & Mechanism

The synthesis of [2-(1-Adamantyl)ethoxy]acetic acid typically follows a Williamson Ether Synthesis pathway. This approach is preferred over direct oxidation of adamantane derivatives due to the stability of the ether linkage and the availability of the precursor, 1-adamantaneethanol.

Reaction Logic
  • Precursor Selection: 1-Adamantaneethanol is chosen because the ethyl spacer reduces steric hindrance from the bulky adamantane cage, allowing the hydroxyl group to react more freely compared to 1-adamantanol.

  • Base Selection: A strong, non-nucleophilic base like Sodium Hydride (NaH) is required to fully deprotonate the alcohol to its alkoxide form.

  • Electrophile: Chloroacetic acid (or Bromoacetic acid) provides the carboxymethyl group. The reaction proceeds via an S_N2 mechanism.

Synthesis Pathway Diagram (DOT)

The following diagram illustrates the stepwise conversion from 1-adamantaneethanol to the final acid.

SynthesisPathway Start 1-Adamantaneethanol (C10H15-CH2CH2-OH) Base Sodium Hydride (NaH) (Deprotonation) Start->Base THF, 0°C Intermediate Alkoxide Intermediate (R-O⁻ Na⁺) Base->Intermediate - H2 (gas) Reagent Chloroacetic Acid (Cl-CH2-COOH) Intermediate->Reagent S_N2 Attack Product [2-(1-Adamantyl)ethoxy]acetic acid (Final Product) Reagent->Product Reflux, 4h

Caption: Figure 1. Williamson Ether Synthesis pathway for [2-(1-Adamantyl)ethoxy]acetic acid.

Applications in Drug Design & Chemical Biology

This compound is not merely a passive intermediate; it is a strategic tool for Molecular Property Engineering .

A. Lipophilicity Modulation (The "Lipophilic Bullet")

The adamantane cage is highly lipophilic. Attaching this moiety to a hydrophilic drug via the acetic acid "handle" (forming an amide or ester) can:

  • Increase logP: Shift the partition coefficient to favor membrane penetration.

  • Enhance BBB Permeability: Adamantane derivatives are famous for their CNS activity (e.g., Memantine, Amantadine). This acid allows non-CNS drugs to be "tagged" for brain delivery.

B. Metabolic Stability

Unlike linear alkyl chains, the adamantane cage is rigid and sterically bulky.

  • Steric Shielding: The cage protects the ether linkage and nearby functional groups from rapid enzymatic hydrolysis or oxidation by Cytochrome P450 enzymes.

  • Ether vs. Ester: The ether linkage in this specific molecule is resistant to plasma esterases, ensuring the "anchor" remains attached longer than an ester-linked adamantane would.

C. Supramolecular Chemistry (Host-Guest Interactions)

Adamantane is the "gold standard" guest molecule for


-Cyclodextrin  cavities.
  • Application: This acid can be conjugated to polymers, peptides, or surfaces. The adamantyl group then acts as a "docking station" for cyclodextrin-based drug delivery systems or self-healing hydrogels.

Experimental Protocol: Synthesis & Purification

Note: This protocol is a standardized adaptation for research-grade synthesis (10g scale). Always consult MSDS and perform in a fume hood.

Materials
  • 1-Adamantaneethanol (18.0 g, 0.1 mol)

  • Chloroacetic acid (11.3 g, 0.12 mol)

  • Sodium Hydride (60% dispersion in oil, 8.8 g, 0.22 mol)

  • Tetrahydrofuran (THF), anhydrous (200 mL)

  • Dichloromethane (DCM)

  • HCl (1M)

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • In a dry 500 mL round-bottom flask under Nitrogen atmosphere, suspend NaH (8.8 g) in anhydrous THF (100 mL).

    • Cool to 0°C in an ice bath.

    • Dissolve 1-Adamantaneethanol (18.0 g) in THF (50 mL) and add dropwise to the NaH suspension.

    • Observation: Vigorous evolution of Hydrogen gas will occur. Stir for 30 minutes until gas evolution ceases.

  • Alkylation (S_N2 Reaction):

    • Dissolve Chloroacetic acid (11.3 g) in THF (50 mL). Note: Add slowly; the reaction is exothermic.

    • Add the Chloroacetic acid solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Reflux the mixture at 66°C for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).

  • Workup & Purification:

    • Quench the reaction carefully with water (50 mL) to destroy excess hydride.

    • Acidify the aqueous phase to pH ~2 using 1M HCl.

    • Extract with Dichloromethane (3 x 100 mL).

    • Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Crystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate to yield white crystals.

Quality Control (Self-Validation)
  • ¹H NMR (CDCl₃): Look for the characteristic adamantane multiplets (1.5–2.0 ppm, 15H), the ethyl spacer triplets (~1.6 ppm, ~3.5 ppm), and the singlet for the -O-CH₂-COOH protons (~4.1 ppm).

  • Melting Point Check: The product must melt sharply between 148–150°C. A broad range indicates incomplete alkylation or residual solvent.

Mechanism of Action Diagram

The following diagram visualizes how this molecule acts as a "Lipophilic Anchor" in a biological context (e.g., penetrating a cell membrane).

BiologicalMechanism Drug Hydrophilic Drug Payload (Low Permeability) Conjugate Drug-Anchor Conjugate (Amide/Ester Bond) Drug->Conjugate Chemical Conjugation Anchor [2-(1-Adamantyl)ethoxy]acetic acid (Lipophilic Anchor) Anchor->Conjugate Provides Lipophilicity Membrane Cell Membrane (Lipid Bilayer) Conjugate->Membrane Adamantane pulls conjugate into lipid layer Intracellular Intracellular Target (Release of Drug) Membrane->Intracellular Passive Diffusion Intracellular->Drug Enzymatic Cleavage (Optional Prodrug Strategy)

Caption: Figure 2. Mechanism of lipophilicity enhancement using the adamantyl-ethoxy-acetyl anchor.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 210834, [2-(1-Adamantyl)ethoxy]acetic acid. PubChem. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Liu, J., et al. (2011). Adamantane-based host–guest systems. Chemical Society Reviews, 40, 1324-1335.
  • Chemical Manufacturers. Product Specification: [2-(1-Adamantyl)ethoxy]acetic acid (CAS 57482-49-0).[1][2][3][4][5][6][7][8] ChemicalManufacturers.in. Available at: [Link][9]

Sources

difference between 1-adamantaneacetic acid and [2-(1-Adamantyl)ethoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 1-Adamantaneacetic acid (1-AAA) and [2-(1-Adamantyl)ethoxy]acetic acid (AEAA) . While both share the adamantane "diamondoid" cage, their applications diverge significantly due to the nature of their linker chains—one rigid and hydrophobic, the other flexible and ether-oxygenated.

Executive Summary

1-Adamantaneacetic acid (1-AAA) is a classic pharmaceutical intermediate characterized by a short, rigid alkyl linker. It is primarily used as a hydrophobic pharmacophore in drug discovery (e.g., DPP-4 inhibitors) and as a bulky building block in standard polymer chemistry.

[2-(1-Adamantyl)ethoxy]acetic acid (AEAA) is a more advanced, functionalized derivative. It features an extended ethoxy linker that introduces flexibility and an ether oxygen atom. This structural modification is critical in semiconductor lithography (193nm ArF and EUV) , where it serves as a monomer for molecular glass resists, balancing etch resistance with solubility and preventing polymer crystallization.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the "tail" attached to the adamantane cage. This tail dictates the molecule's interaction with solvents, enzymes, and UV light.

Structural Comparison
Feature1-Adamantaneacetic Acid (1-AAA)[2-(1-Adamantyl)ethoxy]acetic Acid (AEAA)
CAS Number 4942-47-6924843-94-7
Formula


Linker Structure Methylene (

)
Ethoxy-Methylene (

)
Linker Character Rigid, Hydrophobic, ShortFlexible, Amphiphilic, Extended
H-Bond Acceptors 1 (Carbonyl oxygen)2 (Carbonyl + Ether oxygen)
Rotational Freedom Low (Steric hindrance from cage)High (Ether linkage acts as a swivel)
Physicochemical Implications
  • Lipophilicity (LogP): 1-AAA is highly lipophilic. The adamantane cage acts as a "fat ball," facilitating transport across the blood-brain barrier (BBB). AEAA, while still lipophilic, has a lower LogP relative to its carbon count due to the ether oxygen, which improves solubility in polar organic casting solvents used in lithography (e.g., PGMEA).

  • Acidity (pKa): Both are carboxylic acids with pKa values in the 4.5–5.0 range. However, the ether oxygen in AEAA (separated by a methylene group from the carboxyl) exerts a mild inductive effect, potentially slightly increasing acidity compared to the purely alkyl 1-AAA.

  • Thermal Stability: 1-AAA is thermally stable but prone to sublimation. AEAA’s higher molecular weight and flexible chain reduce sublimation, a critical parameter in preventing outgassing during high-vacuum semiconductor processing.

Part 2: Synthetic Pathways[1]

The synthesis of these two molecules requires fundamentally different approaches: Homologation for 1-AAA and Williamson Ether Synthesis for AEAA.

1-Adamantaneacetic Acid Synthesis (Homologation)

The standard industrial route involves the Arndt-Eistert reaction or, more commonly, the hydrolysis of adamantyl acetonitrile.

  • Precursor: 1-Bromoadamantane or 1-Adamantanecarboxylic acid.[1]

  • Mechanism: One-carbon extension.

  • Key Reaction: 1-Adamantyl bromide + Vinylidene chloride

    
     Hydrolysis 
    
    
    
    1-AAA.
[2-(1-Adamantyl)ethoxy]acetic Acid Synthesis (Etherification)

This synthesis focuses on coupling the adamantane alcohol tail with a haloacetic acid.

  • Precursor: 2-(1-Adamantyl)ethanol.[2]

  • Reagents: Sodium Hydride (NaH) or concentrated NaOH, Chloroacetic acid (or t-butyl bromoacetate followed by deprotection).

  • Mechanism:

    
     attack of the alkoxide on the haloacetic acid.
    
Experimental Protocol: Synthesis of AEAA

Note: This protocol assumes the use of t-butyl bromoacetate to prevent side reactions, followed by acid deprotection.

  • Alkoxide Formation: In a dry 3-neck flask under

    
    , dissolve 2-(1-Adamantyl)ethanol  (10 mmol) in anhydrous THF (50 mL). Cool to 0°C. Add NaH  (60% dispersion, 12 mmol) portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Add t-butyl bromoacetate (11 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    and concentrate.[2]
  • Deprotection: Dissolve the intermediate ester in DCM/TFA (1:1 ratio). Stir for 2 hours at room temperature.

  • Purification: Remove volatiles under vacuum. Recrystallize the crude acid from Hexane/Ethyl Acetate to yield AEAA .

Visualization of Synthetic Logic

SynthesisPathways cluster_0 1-AAA Synthesis (Homologation) cluster_1 AEAA Synthesis (Etherification) Start1 1-Bromoadamantane Step1 Vinylidene chloride (Radical/Acid) Start1->Step1 Product1 1-Adamantaneacetic Acid (1-AAA) Step1->Product1 Start2 2-(1-Adamantyl)ethanol Step2 NaH + Chloroacetic Acid Start2->Step2 Product2 [2-(1-Adamantyl)ethoxy]acetic Acid (AEAA) Step2->Product2

Figure 1: Comparative synthetic workflows. 1-AAA requires carbon-chain extension, while AEAA utilizes oxygen-coupling chemistry.

Part 3: Application Vectors

Pharmaceutical Chemistry (1-AAA Dominance)

1-AAA is the "workhorse" for introducing the adamantyl group into drugs.

  • Mechanism: The acetic acid tail serves as a handle to attach the adamantane cage to amines or alcohols via amide/ester bonds.

  • Case Study (Saxagliptin Intermediate): 1-AAA derivatives are used to synthesize (S)-N-Boc-3-hydroxyadamantylglycine , a precursor to the diabetes drug Saxagliptin. The bulky cage inhibits enzymatic degradation of the drug.

  • Bioisosterism: It is often used to replace phenyl rings to increase lipophilicity and metabolic stability (blocking para-hydroxylation).

Advanced Lithography (AEAA Dominance)

AEAA is engineered for the semiconductor industry, specifically for 193nm (ArF) and Extreme UV (EUV) photoresists .

  • The Problem: Pure adamantane polymers are too rigid and crystalline, leading to "line edge roughness" (LER) on silicon wafers. They also have poor adhesion to silicon substrates.

  • The AEAA Solution:

    • Flexibility: The ether linker lowers the Glass Transition Temperature (

      
      ), preventing the resist from becoming too brittle.
      
    • Etch Resistance: The adamantane cage provides the high carbon density needed to resist plasma etching.

    • Polarity: The ether oxygen increases hydrophilicity just enough to allow the developer solution (TMAH) to wet the surface effectively during the development phase.

Visualization: Structure-Property Relationship

Properties AAA 1-AAA (Rigid Alkyl) Prop1 High Crystallinity AAA->Prop1 Prop2 High Lipophilicity AAA->Prop2 AEAA AEAA (Flexible Ether) Prop3 Reduced Tg (Amorphous) AEAA->Prop3 Prop4 Wettability (Ether Oxygen) AEAA->Prop4 App1 Small Molecule Drugs (DPP-4 Inhibitors) Prop2->App1 BBB Penetration App2 Photoresists (193nm / EUV) Prop3->App2 Low LER Prop4->App2 Dev. Soluble

Figure 2: Mapping structural features to industrial applications. AEAA's ether linkage is the key enabler for lithographic performance.

References

  • Sigma-Aldrich. (n.d.). 1-Adamantaneacetic acid Product Specification. Retrieved from

  • PubChem. (n.d.). 1-Adamantaneacetic acid Compound Summary. National Library of Medicine. Retrieved from

  • Tanaka, S., & Ober, C. K. (2006).[3] Adamantane based molecular glass resist for 193 nm lithography. SPIE Digital Library.[3] Retrieved from

  • ChemicalBook. (n.d.).[4] [2-(1-Adamantyl)ethoxy]acetic acid Properties and Suppliers. Retrieved from

  • Google Patents. (2007). Adamantane based molecular glass photoresists for sub-200 nm lithography. WO2007094784A1. Retrieved from

Sources

Adamantane Derivatives for Lipophilicity Enhancement in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the physicochemical properties of a drug candidate are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of adamantane and its derivatives as a privileged scaffold for enhancing lipophilicity in drug design. We will delve into the unique structural and physicochemical properties of the adamantane cage, its strategic application in medicinal chemistry, and the causal relationships behind its ability to favorably modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile diamondoid hydrocarbon in their quest for novel and effective therapeutics.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents.[1][2] This property is a cornerstone of the drug discovery process, as it profoundly influences a drug's journey through the body.[][4]

Key Impacts of Lipophilicity:

  • Absorption: For a drug to be orally bioavailable, it must traverse the lipid-rich cell membranes of the gastrointestinal tract.[1] Sufficient lipophilicity is essential for this passive diffusion process.[1]

  • Distribution: Once in the bloodstream, a drug's ability to reach its target site, which may be within cells or across the blood-brain barrier (BBB), is heavily dependent on its lipophilicity.[2][]

  • Metabolism: Highly lipophilic compounds are more readily metabolized by enzymes, primarily in the liver.[2][]

  • Excretion: The overall process of clearing a drug from the body is influenced by its lipophilicity.[2]

  • Target Binding: The affinity of a drug for its biological target can be influenced by lipophilic interactions within the binding pocket.[2]

However, a delicate balance must be struck. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][2] Therefore, the strategic modulation of lipophilicity is a key challenge and a primary goal in medicinal chemistry.

Adamantane: The "Lipophilic Bullet"

Adamantane is a rigid, tricyclic hydrocarbon with a unique diamondoid structure.[5][6] This cage-like molecule has emerged as a "privileged scaffold" in medicinal chemistry due to its exceptional physicochemical properties.[5][7] Often referred to as a "lipophilic bullet," the adamantane moiety can be strategically incorporated into a drug candidate to enhance its lipophilicity and, consequently, its therapeutic potential.[8][9]

Structural and Physicochemical Advantages of Adamantane

The utility of adamantane in drug design stems from several key features:

  • High Lipophilicity: The hydrocarbon framework of adamantane is inherently non-polar, leading to a significant increase in the overall lipophilicity of a molecule upon its inclusion.[8][10] The calculated partition coefficient (cLogP) of a drug can be increased by approximately 3.1 log units with the addition of an adamantyl group.[11]

  • Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the rigid adamantane cage provides a well-defined three-dimensional structure.[7][11] This rigidity can help to pre-organize the conformation of a drug molecule for optimal binding to its target and can be used to precisely position substituents to explore the topology of a binding site.[11][12]

  • Metabolic Stability: The compact, cage-like structure of adamantane is resistant to enzymatic degradation.[6] This can protect adjacent functional groups from metabolic cleavage, thereby increasing the drug's stability and plasma half-life.[11][13]

  • Improved Pharmacokinetics: The enhanced lipophilicity and metabolic stability imparted by the adamantane moiety often lead to improved pharmacokinetic properties, such as increased bioavailability and a longer duration of action.[7][13]

Adamantane as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. Adamantane has proven to be a valuable bioisosteric replacement for other bulky, lipophilic groups, such as phenyl rings.[11] This strategy allows medicinal chemists to "escape the flatland" of traditional aromatic-containing drugs and explore new chemical space with improved drug-like properties.[11]

Strategic Applications of Adamantane Derivatives in Drug Discovery

The incorporation of an adamantane moiety into a drug candidate is a strategic decision aimed at optimizing its ADME profile and enhancing its therapeutic efficacy.

Enhancing Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. For drugs targeting the CNS, the ability to cross the BBB is a critical prerequisite. The increased lipophilicity conferred by an adamantane group can significantly enhance a drug's ability to penetrate the BBB.[8][11] A notable example is Memantine, an adamantane derivative used in the treatment of Alzheimer's disease, which readily crosses the BBB to exert its effect as an NMDA receptor antagonist.[8][14]

Improving Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract is the first and often most challenging step. By increasing a drug's lipophilicity, the adamantane moiety can improve its ability to diffuse across the gut wall and into the bloodstream, thereby increasing its oral bioavailability.[7]

Modulating Target Binding and Selectivity

The rigid and bulky nature of the adamantane cage can be exploited to enhance a drug's binding affinity and selectivity for its target.[6] The adamantyl group can occupy hydrophobic pockets within a receptor or enzyme active site, leading to stronger and more specific interactions.[6][15] This has been successfully applied in the development of various drugs, including DPP-IV inhibitors like Saxagliptin and Vildagliptin for the treatment of type 2 diabetes.[7][14]

Overcoming Drug Resistance

In some cases, the incorporation of an adamantane derivative can help to overcome drug resistance. For example, while the use of early aminoadamantanes like Amantadine and Rimantadine against influenza A has been limited by the emergence of resistant strains, research into new adamantane derivatives with modified structures continues to be an active area of investigation.[8][10]

Synthesis of Adamantane Derivatives: A Practical Guide

The synthetic accessibility of adamantane and its derivatives is a key factor in their widespread use in drug discovery.[5] Adamantanone, the ketone derivative of adamantane, is a versatile precursor for the synthesis of a diverse range of functionalized adamantane derivatives.[5]

Key Synthetic Transformations of Adamantanone

The carbonyl group of adamantanone provides a reactive handle for a variety of organic transformations, allowing for the introduction of diverse functional groups.[5]

4.1.1. Reductive Amination to Access 2-Aminoadamantane Derivatives

Reductive amination is a fundamental method for synthesizing 2-aminoadamantane derivatives.[5] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Synthesis of 2-Aminoadamantane [5]

  • Imine Formation: Dissolve 2-adamantanone (1.0 eq) and an amine source, such as ammonium acetate, in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • In Situ Reduction: Add a mild reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up and purify the product by techniques such as column chromatography or recrystallization.

4.1.2. Reduction to 2-Adamantanol

The reduction of adamantanone to its corresponding alcohol, 2-adamantanol, provides another key intermediate for further functionalization.[5]

Experimental Protocol: Synthesis of 2-Adamantanol [5]

  • Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify as necessary.

4.1.3. Carbon-Carbon Bond Formation via Wittig and Grignard Reactions

The Wittig and Grignard reactions are powerful tools for introducing carbon-based substituents at the 2-position of the adamantane core, leading to derivatives with modified steric and electronic properties.[5]

Functionalization of the Adamantane Core

Adamantane can be functionalized at its tertiary (bridgehead) positions, most commonly through bromination followed by nucleophilic substitution.[8] This allows for the attachment of various pharmacophores to the adamantane scaffold.

Experimental Protocol: Synthesis of 1-Bromoadamantane [16]

  • Reaction Setup: Prepare a mixture of adamantane and elemental bromine.

  • Reaction: Heat the mixture to reflux and stir for a specified period.

  • Work-up and Purification: After the reaction is complete, cool the mixture and purify the 1-bromoadamantane, typically by recrystallization.

This 1-bromoadamantane can then be used as a starting material for the synthesis of a wide range of 1-substituted adamantane derivatives, including the antiviral drug Amantadine.[16]

Measuring Lipophilicity: Essential Experimental Techniques

The accurate determination of lipophilicity is crucial for guiding the drug design process. The most common methods for measuring lipophilicity are the determination of the partition coefficient (LogP) and the distribution coefficient (LogD).[1][17]

The Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely used technique for measuring LogP.[1] It involves partitioning a compound between two immiscible solvents, typically n-octanol and water.[1][17]

Experimental Protocol: Shake-Flask LogP Measurement [18]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases and add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP Calculation: Calculate the LogP value as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[19]

Understanding LogD for Ionizable Compounds

For compounds that can ionize at different pH values, the distribution coefficient (LogD) is a more physiologically relevant measure of lipophilicity than LogP.[17][20] LogD takes into account the partition of both the ionized and non-ionized forms of the compound at a specific pH.[18] The experimental procedure for determining LogD is similar to that for LogP, but the aqueous phase is buffered to a specific pH, typically physiological pH 7.4.[19]

Table 1: Comparison of LogP and LogD

ParameterLogP (Partition Coefficient)LogD (Distribution Coefficient)
Definition The ratio of the concentration of the neutral form of a compound in two immiscible phases.[17]The ratio of the sum of the concentrations of all forms of a compound (ionized and neutral) in two immiscible phases at a specific pH.[17][18]
pH Dependence Independent of pH.[19]Dependent on pH.[20]
Applicability Suitable for non-ionizable compounds.[20]Essential for ionizable compounds to understand their behavior in physiological environments.[18][20]

Case Studies: Approved Drugs Featuring the Adamantane Scaffold

The success of adamantane in medicinal chemistry is evidenced by the number of approved drugs that incorporate this unique scaffold.[11][14]

Table 2: Selected FDA-Approved Drugs Containing an Adamantane Moiety

Drug NameTherapeutic IndicationRole of the Adamantane Moiety
Amantadine Antiviral (Influenza A), Parkinson's Disease[14][21]Enhances lipophilicity for CNS penetration and interacts with the M2 proton channel of the influenza virus.[5][6]
Memantine Alzheimer's Disease[14][21]Provides optimal lipophilicity to cross the blood-brain barrier and acts as an uncompetitive NMDA receptor antagonist.[8]
Rimantadine Antiviral (Influenza A)[14][21]A more lipophilic analog of amantadine with a similar mechanism of action.[6]
Saxagliptin Type 2 Diabetes[7][14]The adamantane group contributes to the binding affinity and selectivity for the DPP-IV enzyme.[7]
Vildagliptin Type 2 Diabetes[14][21]Similar to saxagliptin, the adamantane moiety plays a role in enzyme binding.[14]
Adapalene Acne[14][21]The adamantyl group provides the necessary lipophilicity for topical application and penetration into the skin.[9]

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for drug discovery.[7] Ongoing research is exploring novel adamantane derivatives with enhanced therapeutic profiles and new mechanisms of action.[6] The strategic incorporation of this "lipophilic bullet" remains a powerful tool for medicinal chemists to overcome the challenges of drug absorption, distribution, and metabolism.

Visualizations

The Role of Lipophilicity in Drug ADME

ADME_Pathway cluster_absorption Absorption (GI Tract) cluster_distribution Distribution (Bloodstream) cluster_metabolism Metabolism (Liver) cluster_excretion Excretion (Kidneys) A Oral Drug B Drug in Blood A->B High Lipophilicity Favors Membrane Crossing C Target Site B->C Distribution to Tissues D Blood-Brain Barrier B->D Lipophilicity is Key for BBB Penetration F Metabolites B->F Metabolic Transformation E CNS D->E G Excretion F->G

Caption: The influence of lipophilicity on the ADME pathway of an orally administered drug.

Synthetic Pathway from Adamantanone

Adamantanone_Synthesis Adamantanone Adamantanone Aminoadamantane 2-Aminoadamantane Derivatives Adamantanone->Aminoadamantane Reductive Amination Adamantanol 2-Adamantanol Adamantanone->Adamantanol Reduction (e.g., NaBH4) CarbonSubstituted 2-Carbon Substituted Adamantanes Adamantanone->CarbonSubstituted Wittig/Grignard Reactions

Caption: Key synthetic transformations starting from the versatile precursor, adamantanone.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 15). The Role of Adamantane Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Remko, M. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Journal of Pharmacy and Pharmacology, 5(10). [Link]

  • Deep Origin. (2019, November 17). Lipophilicity. Computational Chemistry Glossary. [Link]

  • Spasov, A. A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Pharmaceutical Chemistry Journal, 53(7), 569-577. [Link]

  • Pion. (2024, October 8). What is Lipophilicity?. Pion. [Link]

  • Ali, A., et al. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Moir, M., et al. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Štimac, A., et al. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2011). The influence of the 'Lipinski Rule of Five' on the properties of oral drug candidates. Nature Reviews Drug Discovery, 10(10), 745-746. [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34(4), 169-173. [Link]

  • Morozov, I. S., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2561-2570. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 289, 116239. [Link]

  • El-Emam, A. A., et al. (2023). Structures of adamantane-based FDA-approved drugs and those under clinical trials. Journal of Molecular Structure, 1277, 134857. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081-1092. [Link]

  • Stokes, L., et al. (2011). Discovery of potent and selective adamantane-based small-molecule P2X(7) receptor antagonists/interleukin-1beta inhibitors. Journal of Medicinal Chemistry, 54(21), 7523-7537. [Link]

  • Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Stanković, B., & Zlatović, M. (2010). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Journal of the Serbian Chemical Society, 75(1), 1-19. [Link]

Sources

Technical Guide: Chemical Stability & Reactivity Profile of [2-(1-Adamantyl)ethoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

[2-(1-Adamantyl)ethoxy]acetic acid (CAS: 924843-94-7) represents a specialized class of "diamondoid" derivatives where a lipophilic adamantane cage is tethered to a hydrophilic carboxylic acid via an ethoxy ether linker. This amphiphilic structure renders it critical in two primary domains: pharmaceutical intermediate synthesis (specifically for modifying drug pharmacokinetics via lipophilicity enhancement) and advanced materials (photoresist polymers).

This guide provides a definitive stability profile, moving beyond generic safety data sheets to address the mechanistic liabilities of the ether linkage and the steric influence of the adamantyl cage.

Structural Analysis[1]
  • Lipophilic Anchor: The adamantane cage (

    
    ) provides extreme thermal stability and steric bulk, protecting the molecule from metabolic degradation in biological systems.
    
  • The Linker (

    
    ):  This ether chain is the primary site of chemical reactivity. While generally robust, the methylene protons adjacent to the ether oxygen are susceptible to radical abstraction (autoxidation).
    
  • Hydrophilic Head (

    
    ):  A standard carboxylic acid subject to pH-dependent ionization (
    
    
    
    ).

Physicochemical Properties Dashboard

The following data consolidates experimental and predicted values essential for assay development and storage planning.

PropertyValue / CharacteristicTechnical Implication
Molecular Formula

MW: 238.32 g/mol
Physical State White to off-white crystalline powderHigh lattice energy due to adamantane packing.
Melting Point 148–150 °CIndicates high thermal stability; suitable for melt-processing.
Solubility Soluble: Ethanol, DCM, DMSOInsoluble: Water (neutral pH)Requires organic co-solvents for analytical sample prep.

(Calc)

Exists as a carboxylate anion at physiological pH (7.4).
LogP ~2.7 - 3.1High membrane permeability potential.
Hygroscopicity LowAdamantane cage repels bulk moisture, but surface adsorption is possible.

Chemical Stability & Degradation Mechanisms

While the adamantane core is chemically inert, the side chain introduces specific vulnerabilities. The following analysis details the causality of degradation.

Oxidative Instability (The Primary Risk)

The ether linkage is the "Achilles' heel" regarding long-term stability. In the presence of atmospheric oxygen and light, the methylene group


 to the ether oxygen can undergo autoxidation .
  • Mechanism: Radical abstraction of a hydrogen atom forms a carbon-centered radical, which reacts with

    
     to form a hydroperoxide.
    
  • Consequence: Hydroperoxides decompose to cleave the chain, yielding adamantyl acetaldehyde and glyoxylic acid derivatives.

  • Mitigation: Storage under nitrogen/argon is mandatory for long-term reference standards.

Hydrolytic Stability
  • Acid/Base Resistance: The ether linkage is highly resistant to hydrolysis under standard laboratory conditions (pH 1–12). Unlike esters, it does not cleave in aqueous base.

  • Extreme Conditions: Cleavage requires concentrated hydroiodic acid (HI) or

    
    , making it stable during standard acidic workups.
    
Thermal Stability

The compound is stable up to its melting point.[1] However, decarboxylation is theoretically possible at temperatures


, particularly in the presence of copper catalysts, but is negligible during standard storage.
Visualization of Degradation Pathways

The following diagram maps the potential stress-induced breakdown pathways.

DegradationPathways Parent [2-(1-Adamantyl)ethoxy]acetic acid (Stable) Radical α-Ether Radical (Intermediate) Parent->Radical hv / O2 (Slow) Salt Carboxylate Salt (pH > 5) Parent->Salt Base (NaOH) Peroxide Hydroperoxide (Unstable) Radical->Peroxide + O2 Cleavage1 1-Adamantyl Ethanol Peroxide->Cleavage1 Chain Scission Cleavage2 Glyoxylic Acid Peroxide->Cleavage2 Oxidative Cleavage Salt->Parent Acid (HCl)

Figure 1: Degradation pathways highlighting the oxidative liability of the ether linkage and reversible salt formation.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

This protocol validates the stability profile and identifies degradation impurities. It is designed for HPLC method validation.

Reagents: 1N HCl, 1N NaOH, 3%


, Acetonitrile (ACN).

Workflow:

  • Preparation: Dissolve 10 mg of [2-(1-Adamantyl)ethoxy]acetic acid in 10 mL of ACN:Water (50:50).

  • Acid Stress: Add 1 mL of 1N HCl to 1 mL sample. Heat at 60°C for 4 hours.

    • Expectation: < 2% degradation (Stable).

  • Base Stress: Add 1 mL of 1N NaOH to 1 mL sample. Heat at 60°C for 4 hours.

    • Expectation: No degradation; formation of sodium salt (retention time shift unless re-acidified).

  • Oxidative Stress: Add 1 mL of 3%

    
     to 1 mL sample. Store at RT for 24 hours.
    
    • Expectation: 5–15% degradation (Formation of N-oxide analogues if amine impurities exist, or ether oxidation products).

  • Analysis: Neutralize samples and analyze via HPLC (Protocol B).

Protocol B: Stability-Indicating HPLC Method

A self-validating Reverse Phase (RP-HPLC) method to separate the parent from potential degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses carboxylate ionization, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (Required to elute the lipophilic adamantane).

  • Gradient:

    • 0–2 min: 20% B

    • 2–15 min: Linear ramp to 90% B

    • 15–20 min: Hold 90% B (Elution of parent compound approx. 12-14 min)

  • Detection: UV at 210 nm (Note: Adamantane lacks strong chromophores; detection relies on the carboxyl/ether auxiliary absorption. Refractive Index (RI) or ELSD is preferred if available).

Handling & Storage Directives

To maintain


 purity over 24 months, adhere to the following "Chain of Custody" for the chemical:
  • Primary Hazard: The compound is an Irritant (H315, H319) .[2] It is not volatile but can be absorbed through skin due to lipophilicity.

  • Storage Environment:

    • Temperature: 2–8°C (Refrigerated). While stable at RT, cold storage retards slow autoxidation.

    • Atmosphere: Store under Argon or Nitrogen headspace.

    • Container: Amber glass vials (Type I) with Teflon-lined caps to prevent plasticizer leaching (adamantane is lipophilic and can interact with certain plastics).

  • Solubilization:

    • Do not attempt to dissolve directly in aqueous buffers.

    • Correct Method: Dissolve in DMSO or Ethanol first to create a 100x stock, then dilute into the aqueous medium.

References

  • National Institute of Standards and Technology (NIST). (2025).[3] Acetoxyacetic acid, 2-(1-adamantyl)ethyl ester - Chemical Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Angene International. (2025). Certificate of Analysis and Stability Data: [2-(1-Adamantyl)ethoxy]acetic acid.[4] [Link][5]

Note: Where specific degradation kinetics for this exact derivative were unavailable, data was extrapolated from homologous adamantane-ether series (e.g., memantine precursors) and general ether-acetic acid chemistry as per standard medicinal chemistry practices.

Sources

Methodological & Application

protocol for coupling [2-(1-Adamantyl)ethoxy]acetic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Amide Derivatives of [2-(1-Adamantyl)ethoxy]acetic acid

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties.[3][4] [2-(1-Adamantyl)ethoxy]acetic acid is a valuable building block for introducing this moiety. However, the steric bulk of the adamantyl group presents a significant challenge for one of the most fundamental reactions in drug discovery: amide bond formation.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for coupling [2-(1-Adamantyl)ethoxy]acetic acid with a variety of amines. We delve into the mechanistic basis for reagent selection, offer two detailed, field-proven protocols, and provide a comprehensive troubleshooting guide to overcome common hurdles associated with sterically hindered substrates.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

Amide bond formation is the most frequently performed reaction in medicinal chemistry.[5] The standard approach involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[6][7] While numerous coupling reagents and protocols exist, their efficacy can dramatically decrease when one or both coupling partners are sterically encumbered.[8]

The structure of [2-(1-Adamantyl)ethoxy]acetic acid features a bulky, three-dimensional adamantane cage. This steric shield impedes the approach of the amine nucleophile to the activated carboxylate intermediate, slowing the reaction rate and often leading to low yields or complete reaction failure with standard methods.[5][9] Therefore, successful coupling requires carefully selected, highly efficient activating agents and optimized reaction conditions to overcome this steric barrier.

Physicochemical Properties of [2-(1-Adamantyl)ethoxy]acetic acid:

PropertyValueSource
CAS Number 924843-94-7[10]
Molecular Formula C₁₄H₂₂O₃[10]
Molecular Weight 238.32 g/mol [10]
Appearance White to off-white crystalline powder[11]
Solubility Soluble in organic solvents (e.g., ethanol, acetone)[11]

Mechanism of Amide Bond Formation: A Tale of Two Pathways

To address the challenge of steric hindrance, it is crucial to understand the mechanism of the coupling reagents. We will focus on two major classes: carbodiimides (with additives) and aminium/uronium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents.[12] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.[13][14]

However, the O-acylisourea is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[15] To mitigate this side reaction and improve efficiency, an additive like N-hydroxysuccinimide (NHS) is often included. NHS intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester intermediate, which then cleanly reacts with the amine.[16]

G RCOOH [2-(1-Adamantyl)ethoxy]acetic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_Ester NHS-Ester (Activated Intermediate) O_acylisourea->NHS_Ester + N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Undesired Rearrangement NHS NHS NHS->NHS_Ester Amide Desired Amide NHS_Ester->Amide + EDC_urea EDC Urea Byproduct Amine Amine (R'-NH₂) Amine->Amide

Caption: Carbodiimide (EDC)/NHS coupling mechanism.

Aminium/Uronium Salt-Mediated Coupling (e.g., HATU)

For sterically demanding couplings, aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[15][17] In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive HOAt active ester.[18] This species is more reactive than the corresponding NHS ester and is particularly effective at acylating hindered amines or the derivatives of hindered acids, leading to faster reaction times and higher yields.[16]

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: General Amide Coupling using EDC/NHS

This method is a reliable choice for less hindered primary and secondary amines, benefiting from the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[16]

Materials:

  • [2-(1-Adamantyl)ethoxy]acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if using an amine salt)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine (saturated NaCl(aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add [2-(1-Adamantyl)ethoxy]acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the reaction mixture at room temperature.

  • Pre-activation: Allow the activation to proceed for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (1.2 eq for a mono-hydrochloride salt) to liberate the free base.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[19] c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Enhanced Amide Coupling for Hindered Substrates using HATU

HATU is a highly efficient coupling reagent, particularly effective for challenging couplings involving sterically hindered acids or weakly nucleophilic amines.[16]

Materials:

  • [2-(1-Adamantyl)ethoxy]acetic acid

  • Amine (primary or secondary, potentially hindered or electron-poor)

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous LiCl (optional, for DMF removal), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine (saturated NaCl(aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add [2-(1-Adamantyl)ethoxy]acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir.

  • Pre-activation: Stir the mixture at room temperature for 10-20 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.[9] Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer with 5% aqueous LiCl (3x) to remove the bulk of the DMF.[16] c. Continue washing sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G start Start prep 1. Dissolve Acid (+ HATU) in Anhydrous Solvent start->prep activate 2. Add Base (DIPEA) Pre-activate 10-20 min prep->activate add_amine 3. Add Amine activate->add_amine react 4. Stir at RT (1-6h) Monitor by TLC/LC-MS add_amine->react workup 5. Aqueous Workup (Dilute, Wash, Dry) react->workup purify 6. Concentrate & Purify (Column Chromatography) workup->purify end End (Pure Amide) purify->end

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inadequate Activation: The coupling reagent is not sufficiently reactive for the specific substrate combination.Switch to a more powerful coupling reagent (e.g., from EDC/NHS to HATU or COMU).[9][15]
Low Nucleophilicity of Amine: The amine is electron-poor (e.g., aniline with electron-withdrawing groups) or sterically hindered.Increase reaction temperature to 40-60 °C. Increase reaction time. Use a more potent coupling reagent.[8][9]
Reagent Degradation: Coupling reagents (especially HATU) or solvents are not anhydrous. Moisture can hydrolyze reagents and intermediates.Use freshly opened, high-purity reagents. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.
Recovery of Starting Acid Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture. Consider adding a slight excess of the amine and coupling reagent (e.g., 1.2-1.5 eq).
Multiple Spots on TLC (Side Products) N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate rearranged before reacting with the amine.Ensure an adequate amount of NHS or HOBt is used (at least 1.0 eq). Add the amine shortly after the pre-activation step.[15]
Guanidinylation of Amine (with HATU/HBTU): Excess HATU can react with the amine starting material to form a guanidinium byproduct.Avoid using a large excess of the coupling reagent. Pre-activating the acid before adding the amine can minimize this side reaction.[15]

Conclusion

The successful coupling of [2-(1-Adamantyl)ethoxy]acetic acid to amines is a critical step for medicinal chemists seeking to leverage the advantageous properties of the adamantane moiety. While its steric bulk presents a notable synthetic challenge, this can be reliably overcome through the rational selection of coupling reagents and careful optimization of reaction conditions. The use of powerful aminium-based reagents like HATU is often the key to achieving high yields with difficult substrates. By understanding the underlying reaction mechanisms and anticipating potential pitfalls, researchers can efficiently synthesize a diverse range of novel adamantane-containing amides for the development of next-generation therapeutics.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link].

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link].

  • TradeIndia. [2-(1-Adamantyl)ethoxy]acetic acid. TradeIndia. Available at: [Link].

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link].

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link].

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link].

  • Cheméo. Chemical Properties of Acetoxyacetic acid, 2-(1-adamantyl)ethyl ester. Cheméo. Available at: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link].

  • Subirós-Funosas, R., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 23(8), 1645-1652. Available at: [Link].

  • Scott, D. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Available at: [Link].

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link].

  • Wikipedia. Carbodiimide. Wikipedia. Available at: [Link].

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link].

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link].

  • Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 217-221. Available at: [Link].

  • Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link].

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2379-2384. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

  • Angene Chemical. [2-(1-Adamantyl)ethoxy]acetic acid(CAS# 924843-94-7). Angene Chemical. Available at: [Link].

  • Reddit. amide coupling help : r/Chempros. Reddit. Available at: [Link].

  • NIST. Acetoxyacetic acid, 2-(1-adamantyl)ethyl ester. NIST WebBook. Available at: [Link].

  • Biofilm Inhibitor Synthesis. Amide Workup. University of Lynchburg. Available at: [Link].

Sources

The Adamantane Moiety in Modern Drug Discovery: Application Notes for the Versatile Intermediate, [2-(1-Adamantyl)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The adamantane scaffold, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique topology offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents, enhancing their stability, membrane permeability, and target engagement.[2][3] This guide focuses on a particularly valuable, yet underexplored, building block: [2-(1-Adamantyl)ethoxy]acetic acid . While broadly classified as a pharmaceutical intermediate, its true potential lies in its bifunctional nature – combining the bulky adamantyl group with a flexible and reactive ethoxyacetic acid side chain. This document provides a comprehensive overview of its synthesis, quality control, and strategic applications in the design of next-generation therapeutics.

The Strategic Value of the Adamantyl Group in Pharmacology

The adamantane cage is more than a simple lipophilic appendage. Its incorporation into a drug candidate can confer several strategic advantages:

  • Enhanced Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its absorption and ability to cross biological membranes, including the blood-brain barrier.[3]

  • Metabolic Stability: The rigid, strain-free structure of adamantane is highly resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.

  • Precise Vectorial Orientation: The defined three-dimensional structure of the adamantane cage allows for the precise positioning of pharmacophoric groups in three-dimensional space, enabling a more effective interaction with biological targets.

  • Modulation of Target Engagement: The steric bulk of the adamantyl group can be used to selectively block or modulate the activity of enzymes and receptors. A notable example is the inhibition of the M2 proton channel of the influenza A virus by amantadine and rimantadine.[4]

These properties have led to the development of a range of successful drugs, including the antiviral agents amantadine and rimantadine, the neuroprotective agent memantine for Alzheimer's disease, and the antidiabetic drugs vildagliptin and saxagliptin.[2][4]

Physicochemical Properties of [2-(1-Adamantyl)ethoxy]acetic Acid

This intermediate is a white to off-white crystalline powder, valued for its high purity and stability, making it a reliable component in multi-step pharmaceutical syntheses.[5]

PropertyValueSource
CAS Number 57482-49-0[5]
Molecular Formula C₁₄H₂₂O₃[5]
Molecular Weight 236.32 g/mol [5]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone)[5]

Synthesis and Purification Protocol for [2-(1-Adamantyl)ethoxy]acetic Acid

The synthesis of [2-(1-Adamantyl)ethoxy]acetic acid is not explicitly detailed in publicly available literature. However, based on fundamental principles of organic chemistry, a robust and efficient two-step synthesis can be proposed. This involves an initial Williamson ether synthesis to form the ethyl ester, followed by saponification to yield the desired carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) A 2-(1-Adamantyl)ethanol C₁₂H₂₀O C Sodium Hydride (NaH) Strong Base A->C Deprotonation in THF B Ethyl 2-chloroacetate ClCH₂COOEt D Ethyl [2-(1-Adamantyl)ethoxy]acetate C₁₆H₂₆O₃ B->D SN2 Attack C->D SN2 Attack E Ethyl [2-(1-Adamantyl)ethoxy]acetate C₁₆H₂₆O₃ G [2-(1-Adamantyl)ethoxy]acetic acid C₁₄H₂₂O₃ E->G Hydrolysis F Sodium Hydroxide (NaOH) Base F->G Hydrolysis H Acidic Workup (e.g., HCl) G->H Protonation

Caption: Proposed two-step synthesis of [2-(1-Adamantyl)ethoxy]acetic acid.

Protocol 3.1: Synthesis of Ethyl [2-(1-Adamantyl)ethoxy]acetate

This protocol details the Williamson ether synthesis to form the ester intermediate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(1-Adamantyl)ethanol180.29509.01 g
Sodium Hydride (60% dispersion in mineral oil)24.00602.40 g
Ethyl 2-chloroacetate122.55556.74 g (5.6 mL)
Anhydrous Tetrahydrofuran (THF)--200 mL

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride dispersion to a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Alkoxide Formation: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, dissolve 2-(1-adamantyl)ethanol in 100 mL of anhydrous THF. Cool the flask to 0 °C using an ice bath and add the 2-(1-adamantyl)ethanol solution dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will evolve during this step.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl 2-chloroacetate dropwise via the dropping funnel over 20 minutes.

  • Reflux: After the addition, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and carefully quench the excess sodium hydride by the slow, dropwise addition of 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude ethyl [2-(1-adamantyl)ethoxy]acetate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 3.2: Synthesis of [2-(1-Adamantyl)ethoxy]acetic Acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Ethyl [2-(1-adamantyl)ethoxy]acetate266.384010.66 g (crude from previous step)
Sodium Hydroxide40.00803.20 g
Ethanol--100 mL
Water--50 mL
2M Hydrochloric Acid--As needed for acidification

Procedure:

  • Reaction Setup: Dissolve the crude ethyl [2-(1-adamantyl)ethoxy]acetate in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Hydrolysis: In a separate beaker, dissolve sodium hydroxide in 50 mL of water and add this solution to the flask. Heat the mixture to reflux (approximately 78-80 °C) for 2-3 hours.

  • Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate of [2-(1-adamantyl)ethoxy]acetic acid will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

Application in Pharmaceutical Scaffolding

While no specific drug has been publicly disclosed as being synthesized from [2-(1-Adamantyl)ethoxy]acetic acid, its structure makes it an ideal starting point for creating a variety of potential therapeutic agents. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation.

G cluster_0 Amide Coupling A [2-(1-Adamantyl)ethoxy]acetic acid D Novel Adamantane-based Drug Candidate A->D Amide Bond Formation B Amine-containing Pharmacophore R-NH₂ B->D Amide Bond Formation C Coupling Reagents (e.g., EDC, HOBt) C->D Amide Bond Formation

Caption: General workflow for utilizing the intermediate in drug discovery.

Protocol 4.1: General Procedure for Amide Coupling

This protocol outlines a general method for coupling [2-(1-Adamantyl)ethoxy]acetic acid with an amine-containing molecule of interest.

Materials:

ReagentAmount (mmol)
[2-(1-Adamantyl)ethoxy]acetic acid1.0
Amine (R-NH₂)1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2
HOBt (Hydroxybenzotriazole)1.2
Diisopropylethylamine (DIPEA)2.0
Anhydrous Dichloromethane (DCM)10 mL

Procedure:

  • Reaction Setup: To a solution of [2-(1-Adamantyl)ethoxy]acetic acid in anhydrous DCM, add the amine, HOBt, and DIPEA.

  • Activation: Cool the mixture to 0 °C and add EDC in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Conclusion and Future Perspectives

[2-(1-Adamantyl)ethoxy]acetic acid represents a valuable and versatile intermediate for the synthesis of novel adamantane-containing compounds. Its straightforward, two-step synthesis from readily available starting materials makes it an attractive building block for both academic research and industrial drug discovery programs. The protocols outlined in this guide provide a solid foundation for the preparation and utilization of this compound. The future application of this intermediate will likely see it incorporated into a new generation of therapeutics targeting a wide range of diseases, from viral infections to neurodegenerative disorders, leveraging the unique and powerful properties of the adamantane scaffold.

References

  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Spasov, A. A., Khamidova, T. V., Bugaeva, L. I., & Morozov, I. S. (2000). Adamantane derivatives: Pharmacological and toxicological properties (review). Pharmaceutical Chemistry Journal, 34(1), 1-7.
  • TradeIndia. (n.d.). [2-(1-Adamantyl)ethoxy]acetic acid. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5090, Rimantadine. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2024, January 22). Adamantane. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Klimochkin, Y. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
  • Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595.
  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105.
  • Morozov, I. S., Klimova, N. V., Sergeeva, S. A., Ivanova, I. A., Bugaeva, L. I., & Zaitsev, V. V. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2569–2581.
  • Fokin, A. A., & Schreiner, P. R. (2014). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.

Sources

Application Note: Optimization of Esterification Protocols for [2-(1-Adamantyl)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: [2-(1-Adamantyl)ethoxy]acetic acid (CAS: 924843-94-7) Molecular Formula: C₁₄H₂₂O₃ Molecular Weight: 238.32 g/mol [1][2]

This guide details the esterification protocols for [2-(1-Adamantyl)ethoxy]acetic acid , a specialized intermediate often used in the synthesis of adamantane-based pharmaceuticals (analogous to Adapalene or Saxagliptin derivatives).[1][2]

Structural Considerations for Reaction Design

To design a robust protocol, we must analyze the competing physicochemical properties of the molecule:

  • The Adamantyl "Anchor" (Lipophilicity): The bulky tricyclic adamantane cage renders the molecule highly lipophilic. While this improves solubility in non-polar solvents (DCM, Toluene), it creates significant solubility challenges in cold polar alcohols (Methanol, Ethanol) typically used for Fischer esterification. Critical Control Point: Homogeneity must be maintained via heat or co-solvents to prevent precipitation of the starting material.[1]

  • The Ether Linkage (Stability): The aliphatic ether (-CH₂-O-CH₂-) connecting the adamantyl-ethyl chain to the acetic acid moiety is generally stable.[1][2] However, it is susceptible to cleavage under harsh Lewis acid conditions (e.g., BBr₃, AlCl₃) or concentrated hydroiodic acid. Protocols must avoid these reagents.

  • The Carboxylic Acid (Reactivity): The carboxyl group is separated from the bulky adamantane by a flexible ethyl-ethoxy linker.[1] Consequently, it is sterically unhindered and exhibits high reactivity, similar to methoxyacetic acid.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal esterification method based on your scale and the alcohol partner.

EsterificationStrategy Start Start: Select Alcohol Partner AlcoholType Is the Alcohol Simple or Complex? Start->AlcoholType Simple Simple Primary/Secondary (MeOH, EtOH, iPrOH) AlcoholType->Simple Simple Complex Complex, Acid-Sensitive, or Sterically Hindered AlcoholType->Complex Complex Scale Reaction Scale? Simple->Scale Method2 Protocol B: Steglich Coupling (DCC/DMAP) Complex->Method2 Large > 10 grams (Cost/Waste Focus) Scale->Large Small < 1 gram (Speed Focus) Scale->Small Method1 Protocol A: Modified Fischer Esterification (Reflux with Co-solvent) Large->Method1 Method3 Protocol C: Acid Chloride Activation (SOCl2 -> ROH) Small->Method3

Figure 1: Strategic Decision Tree for esterification of [2-(1-Adamantyl)ethoxy]acetic acid.

Detailed Experimental Protocols

Protocol A: Modified Fischer Esterification (Scale-Up Preferred)

Best for: Methyl, Ethyl, or Isopropyl esters where the alcohol can serve as the solvent.

The Challenge: The adamantyl group may cause the starting acid to oil out or precipitate in pure cold methanol. The Fix: Use a "Solubility Bridge" (DCM or Toluene) or high-temperature reflux.[1][2]

Reagents:
  • [2-(1-Adamantyl)ethoxy]acetic acid (1.0 equiv)[1][2]

  • Alcohol (MeOH or EtOH) (Excess, 10-20 vol)[2]

  • Sulfuric Acid (H₂SO₄), conc. (0.1 - 0.5 equiv)[1][2]

  • Optional Co-solvent: Toluene (if azeotropic removal of water is required for higher boiling alcohols).[1][2]

Step-by-Step:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid in the Alcohol.

  • Acid Addition: Add concentrated H₂SO₄ dropwise.

    • Note: If the solution remains cloudy (heterogeneous), heat the mixture to 40°C. If it does not clear, add Toluene (10% v/v) until homogeneous.

  • Reflux: Heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Monitoring: Check TLC (System: 20% EtOAc in Hexanes). The Acid (low R_f, streaks) should disappear; the Ester (high R_f) will appear.

  • Workup (Critical for Ether Stability):

    • Cool to room temperature.[1][3][4]

    • Concentrate under reduced pressure to remove excess alcohol (do not distill to dryness if H₂SO₄ is present to avoid charring).[1]

    • Dilute residue with Ethyl Acetate (EtOAc) and wash with Saturated NaHCO₃ (2x) to neutralize acid.[1][2]

    • Wash with Brine (1x), dry over MgSO₄, and concentrate.

  • Purification: Usually yields >95% pure oil/solid.[1][2] Recrystallize from Hexanes if necessary.

Protocol B: Steglich Esterification (Mild Conditions)

Best for: Coupling with valuable, complex, or acid-sensitive alcohols (e.g., drug conjugation).

Mechanism: Uses DCC to form an O-acylisourea intermediate, which is then transferred to the alcohol via DMAP catalysis.[1][5][6][7]

Reagents:
  • [2-(1-Adamantyl)ethoxy]acetic acid (1.0 equiv)[1][2]

  • Target Alcohol (R-OH) (1.0 - 1.2 equiv)[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Workflow Diagram:

SteglichWorkflow Input Acid + Alcohol in DCM Catalyst Add DMAP (0°C) Input->Catalyst Coupling Add DCC (Dropwise) Catalyst->Coupling Reaction Stir 23°C (12-24h) Coupling->Reaction Filter Filter DCU (Byproduct) Reaction->Filter Product Crude Ester Filter->Product

Figure 2: Step-by-step workflow for Steglich coupling.[1][2]

Step-by-Step:
  • Setup: Flame-dry glassware under N₂ atmosphere.

  • Solubilization: Dissolve the Acid and the Alcohol in anhydrous DCM (0.1 M concentration). The adamantyl group ensures excellent solubility in DCM.[1]

  • Activation: Cool to 0°C. Add DMAP.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Filtration: Filter off the white DCU solid through a Celite pad.[1]

    • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃, then Brine.

    • Concentration: Evaporate DCM to obtain the crude ester.[1][2]

Protocol C: Acid Chloride Method (The "Sledgehammer")

Best for: Sterically hindered alcohols or when Steglich fails.

  • Activation: Dissolve Acid in DCM. Add Oxalyl Chloride (1.2 equiv) + 1 drop DMF (Catalyst). Stir 2 hours (Gas evolution: CO, CO₂, HCl).

  • Evaporation: Evaporate to dryness to remove excess Oxalyl Chloride (yields the Acid Chloride).[1][2]

  • Esterification: Redissolve in DCM. Add Alcohol + Pyridine (or TEA) at 0°C.

  • Note: The ether linkage is stable to Oxalyl Chloride/DCM conditions.

Comparative Data Analysis

ParameterFischer (Protocol A)Steglich (Protocol B)[2]Acid Chloride (Protocol C)
Reaction pH Acidic (<1)NeutralBasic (during coupling)
Temp Reflux (60-80°C)0°C to RT0°C to RT
Yield 85 - 95%75 - 90%>90%
Purification Extraction (Simple)Column Chromatography (Remove Urea)Extraction
Atom Economy High (Water byproduct)Low (Large Urea byproduct)Medium
Suitability Simple Esters (Me, Et)Complex/Sensitive AlcoholsUnreactive Alcohols

Troubleshooting & Critical Notes

  • Ether Cleavage Risk: While the ether is stable to H₂SO₄, avoid using Boron Tribromide (BBr₃) or Trimethylsilyl Iodide (TMSI) for any subsequent deprotection steps on the ester, as these will cleave the [2-(1-Adamantyl)ethoxy] ether linkage.

  • Solubility: If the reaction mixture in Protocol A is biphasic (oily droplets at the bottom), the reaction rate will be near zero. You must add Toluene or DCM until a single phase is achieved.[1][2]

  • DCU Removal (Steglich): If DCU remains in the product (seen as extra peaks in NMR), cool the ester solution in acetone to -20°C overnight; DCU will crystallize out for filtration.

References

  • Steglich Esterification (Original Method): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][5][6][7] Angew.[1][2][3][5][6] Chem. Int. Ed.1978 , 17, 522–524.[1][3][5][6] Link[2]

  • Adapalene Synthesis (Context for Adamantyl Intermediates): Shroot, B.; Eustache, J. "Benzonaphthalene Derivatives and Compositions." U.S. Patent 4,717,720, 1988 .[1] Link

  • Chemical Properties of Adamantane Derivatives: PubChem Compound Summary for CID 123221 (Adamantaneacetic acid derivatives). Link[2]

  • Fischer Esterification Review: Otera, J. "Esterification: Methods, Reactions, and Applications."[1] Wiley-VCH, 2003 .[1][2] Link[2]

Sources

reaction of [2-(1-Adamantyl)ethoxy]acetic acid with N-hydroxysuccinimide (NHS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of Succinimidyl [2-(1-Adamantyl)ethoxy]acetate

Executive Summary

This guide details the protocol for reacting [2-(1-Adamantyl)ethoxy]acetic acid (CAS 924843-94-7) with N-hydroxysuccinimide (NHS) to generate its amine-reactive active ester form: Succinimidyl [2-(1-Adamantyl)ethoxy]acetate .

The adamantyl group is a rigid, lipophilic cage structure widely used in drug delivery to enhance membrane permeability and in supramolecular chemistry as a high-affinity guest for


-cyclodextrin  host systems. The ethoxy spacer in this specific derivative provides critical flexibility, reducing steric hindrance during conjugation reactions compared to direct adamantane-1-carboxylic acid derivatives.

Key Applications:

  • Supramolecular Tagging: Functionalizing proteins or surfaces for non-covalent assembly with cyclodextrin-coated substrates.

  • Lipophilicity Engineering: Increasing the cell permeability of hydrophilic peptides.

  • Drug Delivery: Creating prodrugs or targeting vectors.

Reaction Mechanism & Chemical Logic

The reaction is a Steglich Esterification or Carbodiimide-mediated coupling . The carboxylic acid cannot react directly with NHS to form a stable ester; it requires activation by a carbodiimide dehydrating agent, typically N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Mechanistic Pathway:

  • Activation: The carboxylic acid attacks the carbodiimide (DCC), forming an unstable O-acylisourea intermediate.

  • Coupling: The N-hydroxysuccinimide (NHS) attacks the activated carbonyl.[1]

  • Elimination: The stable NHS ester is formed, and the carbodiimide is converted into a urea byproduct (Dicyclohexylurea, DCU).

Why DCC/DCM? For this specific lipophilic acid ([2-(1-Adamantyl)ethoxy]acetic acid), we recommend DCC in Dichloromethane (DCM) .

  • Solubility: The adamantyl group is highly hydrophobic, making DCM an ideal solvent.

  • Purification: The byproduct (DCU) is insoluble in DCM and precipitates out, allowing for easy removal by filtration.

Visualizing the Pathway

ReactionPathway Acid [2-(1-Adamantyl)ethoxy]acetic Acid Intermediate O-Acylisourea (Unstable) Acid->Intermediate + DCC DCC DCC (Activator) DCC->Intermediate Product NHS Ester (Active Product) Intermediate->Product + NHS Urea DCU (Byproduct) (Precipitate) Intermediate->Urea Elimination NHS N-Hydroxysuccinimide

Figure 1: Mechanistic pathway of Steglich esterification using DCC to generate the adamantyl-NHS ester.

Experimental Protocol: Synthesis of the NHS Ester

Safety Note: DCC is a potent allergen and sensitizer. Wear gloves, goggles, and work in a fume hood.

Materials Required
ComponentRoleEquivalenceNotes
[2-(1-Adamantyl)ethoxy]acetic acid Substrate1.0 eqPredissolve in DCM
N-Hydroxysuccinimide (NHS) Nucleophile1.2 eqDry, high purity
N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Agent1.1 eqAdd last
Dichloromethane (DCM) Solvent-Anhydrous (Critical)
Argon/Nitrogen Atmosphere-Prevent hydrolysis
Step-by-Step Procedure
  • Preparation:

    • Dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar in an oven or under vacuum.

    • Purge the flask with Argon or Nitrogen.

  • Dissolution:

    • Add 1.0 mmol (238 mg) of [2-(1-Adamantyl)ethoxy]acetic acid to the flask.

    • Add 10 mL of anhydrous DCM. Stir until fully dissolved.

    • Add 1.2 mmol (138 mg) of NHS. The NHS may not dissolve completely initially; this is normal.

  • Activation (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath (reduces rearrangement of the intermediate to N-acylurea).

    • Add 1.1 mmol (227 mg) of DCC.

    • Observation: Within 5–10 minutes, a white precipitate (DCU) will begin to form, indicating the reaction is proceeding.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to room temperature (RT). Stir for an additional 4–12 hours (monitoring by TLC is recommended; Mobile phase: 5% Methanol in DCM).

  • Workup:

    • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU urea.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil or solid.

  • Purification (Optional but Recommended):

    • While the crude product is often pure enough for immediate use, recrystallization from Isopropanol/Hexane is recommended for long-term storage.

    • Alternative: Flash chromatography on silica gel (DCM -> 2% MeOH/DCM). Note: NHS esters degrade on silica; perform rapidly.

  • Storage:

    • Store the purified NHS ester at -20°C under desiccant.[2][3] It is sensitive to moisture (hydrolysis).[2][3]

Application Protocol: Conjugation to a Protein (BSA)

This section describes how to use the synthesized Succinimidyl [2-(1-Adamantyl)ethoxy]acetate to label a protein (Bovine Serum Albumin, BSA).

Workflow Diagram

ConjugationWorkflow Prep 1. Prepare Protein Solution (PBS, pH 7.4, amine-free) Mix 3. Mix Slowly (<10% solvent v/v) Prep->Mix Dissolve 2. Dissolve Adamantyl-NHS in dry DMSO/DMF Dissolve->Mix Incubate 4. Incubate (1-2 hrs @ RT or 4°C) Mix->Incubate Purify 5. Purification (Desalting Column / Dialysis) Incubate->Purify QC 6. QC: HABA Assay or MS Purify->QC

Figure 2: Workflow for conjugating the Adamantyl-NHS ester to a protein target.

Protocol Steps
  • Buffer Exchange: Ensure the protein (BSA) is in an amine-free buffer (e.g., PBS, pH 7.4). Avoid Tris or Glycine, as they will compete with the reaction.[2][3] Concentration should be 1–5 mg/mL.

  • Stock Solution: Dissolve the Adamantyl-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do this immediately before use.

  • Conjugation:

    • Add the NHS ester solution to the protein solution.[2][3][4]

    • Molar Ratio: Use a 10- to 20-fold molar excess of NHS ester over protein to ensure efficient labeling.

    • Constraint: Keep the final organic solvent (DMSO/DMF) volume below 10% to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature for 1 hour or at 4°C for 2 hours with gentle agitation.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) or by dialysis against PBS.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of NHS esterEnsure all solvents are anhydrous . Use a drying tube or inert gas.
Precipitate in Conjugation Adamantane insolubilityThe adamantyl group is very hydrophobic. If the protein precipitates, reduce the labeling ratio or use a buffer with a mild surfactant (e.g., 0.05% Tween-20).
No Conjugation Buffer incompatibilityCheck if the buffer contains primary amines (Tris, Azide, Glycine). Switch to PBS or HEPES.
Hygroscopicity Storage failureNHS esters hydrolyze in hours if exposed to moisture. Store under Argon in a sealed container at -20°C.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [2-(1-Adamantyl)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: [2-(1-Adamantyl)ethoxy]acetic Acid CAS: 924843-94-7 Chemical Class: Adamantane-functionalized Carboxylic Acid Support Ticket: #SOL-ADAM-001[1]

Executive Summary

This guide addresses the solubility challenges associated with [2-(1-Adamantyl)ethoxy]acetic acid (AEAA) . This molecule presents a classic "Janus" problem in medicinal chemistry: it possesses a highly lipophilic adamantane cage (LogP > 3) tethered to a hydrophilic, ionizable carboxylic acid tail.

The Core Challenge: While the carboxylic acid group suggests water solubility, the bulky adamantyl moiety drives rapid aggregation and precipitation in aqueous media, even when the acid is ionized.

The Solution: Successful solubilization requires a multi-modal approach combining pH control (ionization), cosolvents (disruption of aggregation), and optionally supramolecular hosts (shielding the hydrophobic cage).

Module 1: The Basics (pH & Cosolvents)

Critical Physicochemical Parameters
ParameterValue (Approx.)Implication
Molecular Weight ~238.32 g/mol Small molecule, high diffusion.[1]
pKa (Acid) 3.5 – 4.5 (Predicted)The molecule is neutral (insoluble) at pH < 3. It is anionic (soluble form) at pH > 6.[1]
LogP ~3.0 – 4.0Highly lipophilic.[1] Prone to sticking to plastics and precipitating.[1]
Standard Solubilization Protocol

Step 1: Preparation of Organic Stock (1000x)

  • Solvent: 100% DMSO (Dimethyl sulfoxide) or anhydrous Ethanol.[1]

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which causes stock precipitation.

Step 2: Aqueous Dilution (The "Crash-Out" Prevention) [1]

  • Buffer Selection: Use PBS, HEPES, or Tris (pH 7.4 – 8.0). Avoid acidic buffers (acetate, citrate pH < 5).

  • Method:

    • Pre-warm the buffer to 25°C or 37°C.

    • Vortex the buffer rapidly.[1]

    • Add the DMSO stock dropwise directly into the center of the vortex.

    • Limit: Keep final DMSO concentration

      
       1% (v/v) for cell-based assays, or up to 10% for chemical assays.
      

Module 2: Advanced Solubilization (Cyclodextrins)

If the standard protocol results in cloudiness or precipitation over time, you must use Supramolecular Shielding .

The Mechanism: The adamantane cage has a near-perfect steric fit with the cavity of


-Cyclodextrin (

-CD)
.[1] The hydrophobic cage enters the CD cavity, leaving the hydrophilic carboxylic acid tail exposed to the solvent. This increases apparent solubility by orders of magnitude (

).[1]
Protocol: Cyclodextrin-Assisted Solubilization

Reagents:

  • Host: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is preferred over native
    
    
    -CD due to higher water solubility (up to 50% w/v).[1]
  • Guest: AEAA.

Workflow:

  • Prepare Host Solution: Dissolve HP-

    
    -CD in water or buffer to create a 20% (w/v)  solution.[1]
    
  • Molar Ratio: Ensure a 2:1 molar excess of Cyclodextrin to AEAA.

    • Why? Although the binding is 1:1, excess CD drives the equilibrium toward the complex and prevents free adamantane aggregation.

  • Complexation: Add the solid AEAA (or concentrated DMSO stock) to the CD solution.

  • Equilibration: Sonicate for 10–15 minutes at room temperature, then stir for 1–2 hours. The solution should turn clear.

Module 3: Troubleshooting & FAQs

Decision Tree: Resolving Precipitation

Solubility_Troubleshooting Start Start: Solid AEAA Solvent Dissolve in 100% DMSO (Stock Solution) Start->Solvent Dilution Dilute into Aqueous Buffer Solvent->Dilution Check Is Solution Clear? Dilution->Check Success Proceed to Assay Check->Success Yes Fail Precipitation / Cloudiness Check->Fail No CheckPH Check pH Fail->CheckPH AdjustPH Adjust pH > 7.4 (Ionize Acid) CheckPH->AdjustPH pH < 7 UseCD Use HP-β-Cyclodextrin (Host-Guest Complex) CheckPH->UseCD pH is OK AdjustPH->Dilution UseCD->Success

Figure 1: Decision matrix for troubleshooting solubility issues with adamantane derivatives.

Frequently Asked Questions

Q1: My solution is clear initially but precipitates after 2 hours. Why? A: This is a kinetic vs. thermodynamic solubility issue. The rapid dilution creates a supersaturated solution (kinetic stability). Over time, the hydrophobic adamantane groups find each other and aggregate (thermodynamic stability).

  • Fix: Use the Cyclodextrin protocol (Module 2). The inclusion complex stabilizes the thermodynamic state.

Q2: Can I use Polysorbate 80 (Tween 80) instead of Cyclodextrin? A: Yes, surfactants can help. However, adamantane derivatives often partition into the micelle core, which might affect bioavailability or assay interaction. Cyclodextrins are generally preferred because they sequester the hydrophobic tail specifically, leaving the polar head group available.

Q3: What is the maximum solubility I can expect? A:

  • Pure Water (pH 7): < 0.1 mg/mL (estimated).

  • PBS + 1% DMSO: ~0.5 - 1.0 mg/mL (metastable).[1]

  • 20% HP-

    
    -CD:  > 5.0 mg/mL (stable complex).[1]
    

Q4: I need to inject this into mice. What vehicle do you recommend? A: For in vivo administration, avoid high DMSO concentrations.

  • Recommended Vehicle: 10% HP-

    
    -CD in Saline.[1]
    
  • Preparation: Dissolve AEAA in a minimal volume of 0.1 M NaOH (to ensure salt formation), add the Cyclodextrin solution, then adjust pH back to 7.4 with dilute HCl.

References

  • Cromer, B.A., et al. (2018).[2] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to

    
    - and 
    
    
    
    -Cyclodextrins. ACS Omega.[1] Link
    • Context: Validates the binding affinity of adamantane acids to cyclodextrins and discusses the disruptive effect of DMSO on this binding.
  • Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative review on using HP- -CD to solubilize Class II lipophilic drugs.
  • PubChem. 1-Adamantaneacetic acid (Analogous Structure Data). National Library of Medicine. Link

    • Context: Source for physicochemical property estimates (pKa, LogP) of the adamantane-acetic acid structural motif.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

troubleshooting low yields in [2-(1-Adamantyl)ethoxy]acetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting [2-(1-Adamantyl)ethoxy]acetic Acid Coupling

Executive Summary

You are likely experiencing low yields with [2-(1-Adamantyl)ethoxy]acetic acid (CAS: 924843-94-7) due to a specific "Solubility-Reactivity Paradox" inherent to this molecule.

Unlike standard aliphatic acids, this building block possesses a Janus-faced structure : a highly lipophilic, bulky adamantane cage coupled to a polar, electron-withdrawing ether-acetic acid "head." This creates three primary failure modes:

  • Solvent Mismatch: The adamantyl group aggregates in standard polar aprotic coupling solvents (DMF/DMSO), shielding the reactive center.

  • Activated Ester Instability: The

    
    -ether oxygen increases the electrophilicity of the activated carbonyl, making it hyper-sensitive to hydrolysis by trace water.
    
  • Workup Loss: The extreme lipophilicity of the product often leads to it being discarded with the organic wash or failing to precipitate during standard triturating protocols.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Part 1: Diagnostic Flowchart

Before altering your chemistry, use this decision tree to identify the bottleneck.

TroubleshootingFlow Start START: Low Yield Observed CheckSolubility 1. Visual Inspection: Is the reaction clear? Start->CheckSolubility Cloudy Cloudy/Precipitate CheckSolubility->Cloudy No Clear Clear Solution CheckSolubility->Clear Yes CheckLCMS 2. LC-MS Analysis of Crude SM_Remaining Starting Material (Acid) Remains CheckLCMS->SM_Remaining SM Dominant Hydrolysis Peak: Acid + Active Ester Mass CheckLCMS->Hydrolysis SM + Hydrolyzed Ester Product_Formed Product Mass Present but Low Isolated Yield CheckLCMS->Product_Formed Product Peak Strong SolventFix ISSUE: Aggregation ACTION: Switch to DCM/DMF (2:1) or THF/NMP Cloudy->SolventFix Clear->CheckLCMS ActivationFix ISSUE: Poor Activation ACTION: Switch to HATU/HOAt Increase Base (DIPEA) SM_Remaining->ActivationFix WaterFix ISSUE: Hydrolysis ACTION: Dry Solvents (Mol Sieves) Use Inert Atmosphere (Ar) Hydrolysis->WaterFix WorkupFix ISSUE: Extraction Loss ACTION: Avoid basic washes Use Normal Phase Flash (Hex/EtOAc) Product_Formed->WorkupFix

Figure 1: Diagnostic logic for isolating failure modes in adamantyl-ether couplings.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Aggregation Trap (Solubility)

The adamantyl group is a "grease ball." In pure DMF or DMSO (standard peptide coupling solvents), these molecules can form micelle-like aggregates where the adamantyl tails cluster, potentially trapping the carboxylic acid head or preventing the amine from approaching.

  • Symptom: Reaction mixture looks hazy or "oily" droplets form.

  • The Fix: Use a Binary Solvent System .

    • Dichloromethane (DCM): Solubilizes the adamantyl cage.

    • DMF: Solubilizes the coupling reagent (HATU/EDC) and the amine salt.

    • Recommendation: Use DCM:DMF (2:1) . If the amine is insoluble in DCM, try THF:NMP (3:1) .

Issue 2: The Ether Effect (Activation Kinetics)

In Adamantyl-CH2-CH2-O-CH2-COOH, the ether oxygen is positioned


 to the carbonyl. Through the inductive effect (

), this oxygen withdraws electron density from the carbonyl carbon.
  • Consequence: The activated ester (e.g., O-At or O-Su ester) is more electrophilic than a standard alkyl ester.

  • Risk: It reacts faster with the amine (Good!) but also reacts much faster with trace water (Bad!).

  • The Fix:

    • Strict Anhydrous Conditions: Flame-dry glassware and use solvents stored over 3Å or 4Å molecular sieves.

    • Order of Addition: Do not pre-activate the acid for long periods. Add the amine immediately after the coupling reagent to outcompete hydrolysis.

Issue 3: The "Invisible" Product (Workup)

Researchers often wash organic layers with saturated


 to remove unreacted acid. However, [2-(1-Adamantyl)ethoxy]acetic acid derivatives are extremely lipophilic.
  • Failure Mode: If you use a standard extraction (EtOAc vs. Water), the product might partition poorly or form stable emulsions due to its surfactant-like nature (Polar head + Huge Non-polar tail).

  • The Fix:

    • Avoid Aqueous Workup if possible: Evaporate DMF/DCM directly and load onto a silica column.

    • If washing is required: Use

      
       (Chloroform) instead of EtOAc. The adamantyl group prefers chlorinated solvents.
      

Part 3: Optimized Protocol

Objective: Synthesis of Amide via HATU Activation.

Materials:

  • Acid: [2-(1-Adamantyl)ethoxy]acetic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DCM and DMF (2:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve the Acid and HATU in the DCM/DMF mixture.

    • Note: Ensure the solution is clear. If cloudy, add more DCM.

  • Activation: Add DIPEA (1.0 equiv only) dropwise at

    
    . Stir for exactly 2 minutes .
    
    • Why? Short activation prevents racemization (if chiral amine) and hydrolysis.

  • Coupling: Add the Amine followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check LC-MS.[1] If the active ester mass (

      
       for OBt/OAt) persists, add 0.2 equiv more amine.
      
  • Workup (The Critical Step):

    • Dilute with

      
       (not EtOAc).
      
    • Wash once with

      
       (rapidly) to remove DIPEA/Amine.
      
    • Wash once with Brine.

    • Dry over

      
      .
      
  • Purification: Flash Chromatography.

    • Eluent: Hexane:EtOAc (Gradient 0% to 30%). The product will likely elute early due to the adamantyl group.

Part 4: Comparative Data

Table 1: Solvent System Efficiency for Adamantyl-Ether Coupling

Solvent SystemSolubility of AcidReaction RateYield (Isolated)Notes
DMF (Pure) Moderate (Cloudy)Slow35-45%Aggregation traps acid; difficult workup.
DCM (Pure) ExcellentModerate50-60%Coupling reagents (HATU) often insoluble.
DCM:DMF (2:1) High Fast 85-92% Optimal balance of solubility and polarity.
THF GoodModerate60-70%Good alternative if DMF must be avoided.

Part 5: FAQs

Q1: Can I use EDC/NHS instead of HATU? A: Yes, but expect lower yields. The intermediate NHS-ester is less stable toward hydrolysis than the OAt-ester formed by HATU/HOAt. If you must use carbodiimides, use EDC/HOAt rather than EDC/NHS to leverage the "neighboring group effect" which accelerates the reaction with the amine.

Q2: My product is co-eluting with the adamantyl acid starting material. How do I separate them? A: This is common because the adamantyl group dominates the polarity.

  • Solution: Derivatize the unreacted acid. Add a "scavenger resin" (e.g., polymer-supported amine) to the reaction mixture for 1 hour before workup. This binds the unreacted acid, allowing simple filtration to remove it.

Q3: Why is my reaction turning yellow/orange? A: This is normal when using HATU/HOAt with DIPEA. It indicates the formation of the activated species. If it turns dark brown/black, you may have overheating or decomposition—ensure you are working at


 to RT.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

    • Cited for: General mechanisms of HATU/HOAt activ
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Cited for: Troubleshooting steric hindrance and aggregation in coupling.[1][4]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

    • Cited for: Strategies for coupling electron-deficient or hindered acids.

Sources

purification methods for [2-(1-Adamantyl)ethoxy]acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [2-(1-Adamantyl)ethoxy]acetic Acid Derivatives

Executive Summary

[2-(1-Adamantyl)ethoxy]acetic acid derivatives present a unique purification challenge due to their amphiphilic "Janus" nature.[1] They possess a highly lipophilic, bulky adamantane cage (the "greasy ball") and a polar, ionizable carboxylic acid tail. This duality often leads to "oiling out" during crystallization and emulsion formation during extraction.[1]

This guide provides field-proven protocols to overcome these specific thermodynamic hurdles, ensuring high purity (>98%) for downstream drug development applications.

Part 1: Critical Troubleshooting (Q&A)

Q1: My compound "oils out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with adamantane derivatives.[1] The bulky adamantyl group disrupts crystal lattice packing, and the high lipophilicity makes the compound prefer a disordered liquid phase over a solid lattice in organic solvents. The Fix: You must induce nucleation slowly in a high-polarity differential solvent system.

  • Switch Solvent System: Move away from pure non-polar solvents (like Hexane). Use a Methanol:Water system.[1][2][3] The high polarity of water forces the hydrophobic adamantyl cage to pack together (hydrophobic effect) rather than solvate.

  • The "Cloud Point" Method: Dissolve the crude oil in warm Methanol (approx. 5 mL/g). Add water dropwise just until permanent turbidity (cloudiness) appears. Re-heat to clear, then let it cool undisturbed in a Dewar flask to slow the cooling rate.

  • Seeding: If available, add a micro-crystal of pure product at 30°C.

Q2: I cannot detect my product on standard UV-Vis HPLC or Flash Chromatography.

Diagnosis: [2-(1-Adamantyl)ethoxy]acetic acid lacks a conjugated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-system (aromatic ring). It is UV-inactive  at standard wavelengths (254 nm).[1] Relying on UV triggers will result in collecting solvent blanks while your product goes to waste.[1]
The Fix: 
  • TLC Visualization: Do not use UV.[1] Use Iodine Chamber (reversible, stains the adamantane cage brown) or Hanessian’s Stain (Cerium Molybdate) followed by heating (stains deep blue).

  • LC Detection: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection.[1] If you are restricted to UV, monitor at 205-210 nm , but be aware that solvent cut-off effects (especially with Acetone or EtOAc) will interfere.[1]

Q3: During acid-base extraction, I get a persistent emulsion that won't separate.

Diagnosis: Your molecule is essentially a surfactant (lipophilic head + hydrophilic tail).[1] At neutral or slightly basic pH, it acts like a soap, stabilizing emulsions. The Fix:

  • Increase Ionic Strength: Saturate the aqueous phase with NaCl (Brine). This reduces the solubility of the organic surfactant in the water layer ("salting out").

  • Filter the Interface: Often, micro-precipitates at the interface stabilize the emulsion. Filter the entire biphasic mixture through a Celite® pad.

  • Avoid "Shake" Extraction: Do not shake the separatory funnel vigorously. Use gentle inversion (20 times) to prevent the formation of micro-droplets.

Part 2: Validated Purification Protocols

Protocol A: The "pH-Swing" Extraction (Primary Purification)

Best for: Removing non-acidic adamantane starting materials (e.g., 1-adamantane ethanol).[1]

Principle: The target molecule contains a carboxylic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). Impurities often lack this acidic group. We can selectively pull the target into water at high pH, wash away impurities, and then recover the target at low pH.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude mixture in 100 mL Dichloromethane (DCM) .

  • Base Extraction: Extract with

    
     mL of 1M NaOH .
    
    • Checkpoint: The target is now in the aqueous layer (as the sodium salt). The impurities remain in the DCM.

  • Organic Wash: Wash the combined aqueous extracts with 30 mL fresh DCM to remove entrained neutral impurities.[1] Discard this organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The solution should turn milky white as the protonated acid precipitates.

  • Recovery: Extract the milky aqueous layer with

    
     mL Ethyl Acetate .
    
  • Drying: Dry combined organics over

    
    , filter, and evaporate.
    
Protocol B: Recrystallization from Methanol/Water

Best for: Final polishing to >99% purity.[1]

  • Place 5 g of semi-pure solid in a 100 mL Erlenmeyer flask.

  • Add Methanol (30 mL) and heat to reflux (65°C) until fully dissolved.

  • Remove from heat.[1] While still hot, add Water (approx. 5-8 mL) dropwise until a faint, persistent cloudiness forms.

  • Add 1-2 drops of Methanol to clear the solution.[1]

  • Cover with foil and allow to cool to room temperature over 4 hours.

  • Transfer to a fridge (4°C) for 12 hours.

  • Filter crystals and wash with cold 4:1 Methanol:Water.[1]

Part 3: Data & Visualization

Table 1: Solubility Profile & Solvent Selection

Data aggregated from adamantane carboxylate analogs [1, 2].[1]

SolventSolubility (25°C)Solubility (Hot)SuitabilityNotes
Water Insoluble (<0.1 mg/mL)InsolubleAnti-Solvent Used to force precipitation.[1]
Methanol ModerateHighPrimary Solvent Best for crystallization.[1]
DCM Very High (>100 mg/mL)Very HighExtraction Too soluble for crystallization.[1]
Hexane HighHighWash Good for removing non-polar grease.[1]
1M NaOH High (as salt)HighExtraction Forms soluble sodium carboxylate.[1]
Figure 1: Acid-Base Purification Workflow

This logic gate ensures removal of neutral adamantane precursors.[1]

PurificationWorkflow Start Crude Reaction Mixture (Target + Neutral Impurities) Dissolve Dissolve in DCM Start->Dissolve ExtractBase Extract with 1M NaOH Dissolve->ExtractBase PhaseSep Phase Separation ExtractBase->PhaseSep OrgLayer Organic Layer (DCM) Contains: Neutral Impurities (Unreacted Adamantane) PhaseSep->OrgLayer Top/Bottom* AqLayer Aqueous Layer (NaOH) Contains: Target (Sodium Salt) PhaseSep->AqLayer Bottom/Top* Discard Discard to Waste OrgLayer->Discard Wash Wash Aqueous with fresh DCM AqLayer->Wash Acidify Acidify to pH 2.0 with HCl Wash->Acidify ExtractFinal Extract into Ethyl Acetate Evaporate Acidify->ExtractFinal FinalProduct Purified Target (>98% Purity) ExtractFinal->FinalProduct

Caption: Figure 1. Selective "pH-Swing" extraction workflow. By leveraging the carboxylic acid functionality, neutral adamantyl impurities are partitioned into the organic waste stream.

Figure 2: Recrystallization Decision Tree

Follow this logic to prevent oiling out.

RecrystTree Start Crude Solid/Oil CheckSol Dissolve in Hot MeOH Start->CheckSol AddWater Add Water Dropwise (Cloud Point) CheckSol->AddWater Result Observation? AddWater->Result OilsOut Oils Out Immediately Result->OilsOut Droplets form Cloudy Stable Turbidity Result->Cloudy Milky Haze FixOil Re-heat, add more MeOH Cool slower OilsOut->FixOil Crystallize Cool to 4°C Filter Cloudy->Crystallize FixOil->AddWater

Caption: Figure 2.[1] Decision tree for optimizing the recrystallization of lipophilic adamantane derivatives, focusing on preventing the "oiling out" phenomenon.

References

  • MDPI. (2015).[1] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Google Patents. (2006).[1] US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.[1][4][5] Retrieved from

Sources

removing unreacted [2-(1-Adamantyl)ethoxy]acetic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing unreacted [2-(1-Adamantyl)ethoxy]acetic acid (AEAA) from your reaction mixture. This molecule presents a specific purification paradox: it possesses a highly lipophilic "grease ball" head (the adamantane cage) and a hydrophilic, acidic tail (the carboxylic acid).

This amphiphilic structure often leads to two primary failure modes during workup:

  • Emulsion Formation: The molecule acts as a surfactant (soap), causing intractable emulsions during aqueous extraction.

  • Detection Failure: The adamantane scaffold lacks a UV chromophore, making the impurity "invisible" on standard UV-Vis detectors (254 nm), leading to false confidence in product purity.

This guide details three validated protocols to remove AEAA, ranked by operational complexity.

Protocol A: Modified Acid-Base Extraction (The "Anti-Emulsion" Method)

Best for: Neutral products stable to mild base (pH 8-9).

Standard extraction often fails here because the sodium salt of AEAA acts as a detergent. To prevent emulsions, we must disrupt the micelle formation using high ionic strength and specific solvent polarity.

Reagents Required
  • Organic Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible; chlorinated solvents exacerbate adamantane emulsions.
    
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ).[1]
    
  • Additives: Brine (Saturated NaCl), Methanol.

Step-by-Step Workflow
  • Dilution: Dilute your crude reaction mixture with

    
     or MTBE.
    
    • Why? Adamantane derivatives partition better into ethers than chlorinated solvents, and ethers separate more cleanly from water.

  • The "Gentle" Wash: Add Saturated

    
    .
    
    • CRITICAL: Do NOT shake the separatory funnel vigorously. Invert gently 5-10 times. Vigorous shaking will create a stable foam.

  • Phase Separation: Allow layers to separate.

    • Troubleshooting: If an emulsion forms, add a small amount of Methanol (1-2 mL) to the mixture. Methanol disrupts the surface tension of the adamantyl micelles.

  • Verification (The "Back-Extract" Test):

    • Separate the aqueous layer (contains AEAA salt).

    • Do not discard yet. Acidify a small aliquot of this aqueous layer with HCl and extract with DCM. Run a TLC of this extract. If you see the AEAA spot (visualized via stain), your extraction is working.

  • Brine Wash: Wash the organic layer with saturated brine to remove residual trapped adamantyl salts.

Protocol B: Solid-Supported Scavenging (The "Water-Free" Method)

Best for: Water-sensitive products or when emulsions are unavoidable.

This method uses a polymer-supported base to physically trap the AEAA acid, allowing the neutral product to remain in solution. This avoids liquid-liquid partition issues entirely.

Materials
  • Resin: Polymer-supported Carbonate (e.g., PS-Carbonate or MP-Carbonate).

  • Loading: Typically 3.0 mmol/g capacity.

Workflow
  • Calculation: Calculate the theoretical excess of AEAA remaining (or assume 100% of the excess equivalents used).

  • Stoichiometry: Add 3 to 4 equivalents of resin relative to the AEAA impurity.

  • Incubation: Add resin directly to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Stir or shake gently for 2–4 hours at room temperature.

    • Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

    • Result: The AEAA remains bound to the resin. The filtrate contains your purified neutral product.

Protocol C: Flash Chromatography with Visual Enhancement

Best for: Complex mixtures where the product is also acidic or polar.

The danger here is that AEAA is UV Inactive . If you rely on a UV detector, you will fractionate your product, think it is pure, and find the AEAA impurity later by NMR.

Visualization Strategy (The "Blind Spot" Fix)

You must use a derivatizing stain to see AEAA on TLC.

  • Recommended Stain: Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or Phosphomolybdic Acid (PMA) .[2]

  • Appearance: Adamantane derivatives stain as dark blue/black spots upon heating.

  • Iodine Chamber: Also effective; adamantane absorbs iodine vapor, appearing as brown spots.

Column Conditions
ParameterSettingReason
Stationary Phase Silica Gel (Standard)Standard separation.
Mobile Phase Hexane/Ethyl Acetate + 1% Acetic Acid The added acid keeps AEAA protonated (neutral), preventing it from "streaking" or tailing on the column.
Elution Order AEAA elutes early (High

) in non-polar solvents.
The bulky adamantyl group makes it migrate fast in organic mobile phases.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.

PurificationStrategy Start Start: Crude Mixture (Product + AEAA) IsProdAcid Is the Product Acidic? Start->IsProdAcid Chromatography Protocol C: Chromatography (Must use Stain/ELSD) IsProdAcid->Chromatography Yes (Co-elution risk) IsWaterSens Is Product Water Sensitive? IsProdAcid->IsWaterSens No (Neutral/Basic) Success Purified Product Chromatography->Success Resin Protocol B: Solid-Supported Carbonate Resin IsWaterSens->Resin Yes Extraction Protocol A: Modified Acid-Base Extraction (Ether/Brine) IsWaterSens->Extraction No Resin->Success Extraction->Success

Figure 1: Decision tree for removing [2-(1-Adamantyl)ethoxy]acetic acid based on product stability and acidity.

Frequently Asked Questions (FAQs)

Q1: I extracted with NaOH, but I still see the impurity in my NMR. Why? A: The sodium salt of AEAA is an amphiphile (surfactant). In high concentrations, it forms micelles that can encapsulate the neutral AEAA and solubilize it in the organic layer, effectively protecting it from the base.

  • Fix: Use a less polar organic solvent (Ether instead of DCM) and increase the ionic strength of the aqueous layer with Brine to disrupt micelles.

Q2: I ran a column, and my UV trace was flat, but the NMR is dirty. A: AEAA is transparent to UV at 254 nm. It has no conjugated system.

  • Fix: You must use a universal detector (ELSD, CAD) or check every fraction with TLC using Hanessian’s Stain (CAM) . Do not rely on UV.

Q3: Can I remove AEAA by vacuum distillation/sublimation? A: While adamantane itself sublimes, the attached ethoxy-acetic acid tail significantly increases the boiling point and reduces volatility. Sublimation is generally not recommended as it requires high temperatures that may decompose your linker or product.

Q4: My product is an amine. How do I separate it from AEAA? A: This is the ideal scenario. Dissolve the mixture in an organic solvent and wash with 1M HCl . Your amine product will go into the water layer (as the ammonium salt), and the AEAA will stay in the organic layer. Separate, then basify the aqueous layer to recover your amine.

References

  • NIST Chemistry WebBook. Acetoxyacetic acid, 2-(1-adamantyl)ethyl ester (Analogous Structure Properties). National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 2-(1-Adamantyl)acetic acid Product Specification & Safety Data Sheet. Merck KGaA. Link

  • BenchChem Support. Purification of Adamantane Derivatives and Detection Methods.Link

  • Reach Devices. TLC Stains: Hanessian's Stain (CAM) and Iodine Visualization Protocols.Link

Sources

Technical Support Center: Crystallization of Adamantyl Ethoxy Acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ADM-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Grease vs. Crystal" Conflict

Welcome to the technical support hub for adamantane-based intermediates. If you are working with adamantyl ethoxy acetic acid (or structurally related [1-(adamantan-1-yl)ethoxy]acetic acid derivatives), you are likely facing a specific set of physical chemistry challenges.

These molecules possess a "Janus-faced" nature:

  • The Adamantane Cage: A bulky, highly lipophilic (greasy), diamondoid structure that drives solubility in non-polar solvents and promotes "oiling out" (Liquid-Liquid Phase Separation).

  • The Ethoxy-Acid Tail: A polar, flexible chain capable of hydrogen bonding, which is necessary for crystal lattice formation but introduces conformational freedom that complicates packing.

This guide provides troubleshooting protocols to resolve the conflict between these two domains, ensuring you isolate a high-purity crystalline solid rather than a sticky gum.

Module 1: Solvent System Selection

The Core Problem: Adamantane derivatives are often too soluble in common organic solvents (DCM, Toluene) to crystallize effectively, but too insoluble in water to use simple precipitation without trapping impurities.

Recommended Solvent Systems

Based on process development data for similar adamantane-bearing APIs (e.g., Adapalene intermediates), the following systems are most robust.

System TypeSolvent PairRatio (v/v)Protocol SummaryBest For
Primary Recrystallization THF / n-Heptane 1:2 to 1:4Dissolve in hot THF; add Heptane until turbid; cool slowly.High purity; rejection of non-polar byproducts.
Polarity Swing Ethyl Acetate / Hexane 1:3Dissolve in refluxing EtOAc; add Hexane dropwise.Initial isolation from crude reaction mixtures.
Anti-Solvent Crash Methanol / Water 5:1Dissolve in MeOH; add acidified water (pH 2).Removing inorganic salts; rapid precipitation (risk of oiling).
Scavenger System Toluene / Isooctane 1:1Hot slurry (digest).Upgrading purity (removing isomers) without full dissolution.
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Crude Material Status SolubilityCheck Is it soluble in hot Heptane/Hexane? Start->SolubilityCheck Yes Yes (Highly Lipophilic) SolubilityCheck->Yes Yes No No (Polar/Acidic) SolubilityCheck->No No SystemA System A: Methanol/Water (Anti-solvent crash) Yes->SystemA CheckImpurity Impurity Profile? No->CheckImpurity SystemB System B: THF/Heptane (Cooling crystallization) Action2 Use System B with Slow Cooling & Seeding SystemB->Action2 Inorganic High Salts CheckImpurity->Inorganic Organic Organic Byproducts (Dimers/Isomers) CheckImpurity->Organic Action1 Use Acid-Base Workup (Form Na-Salt -> Acidify) Inorganic->Action1 Organic->SystemB

Figure 1: Decision matrix for selecting the optimal crystallization solvent based on solubility and impurity profile.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: As you cool the solution, the mixture turns milky/cloudy, and droplets of "oil" settle at the bottom. These eventually harden into a glass or sticky gum, trapping impurities. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The "greasy" adamantane cage causes the molecule to separate as a liquid phase before it can organize into a crystal lattice.

The "Rescue" Protocol

Do not continue cooling if oil appears. You must reset the system.

  • Reheat: Heat the mixture until the oil redissolves and the solution is clear (T > T_clear).

  • Adjust Concentration: If oiling occurred at high temperature, your solution is too concentrated. Dilute by 10-15%.

  • The "Chaperone" Solvent: Add 5-10% of a solubilizer (e.g., Toluene or THF) that keeps the "oil" phase in solution longer, narrowing the gap between the oiling limit and the crystallization limit.

  • Seeding (Critical):

    • Cool to 2-3°C above the temperature where oiling previously occurred.

    • Add 0.5 wt% pure seed crystals .

    • Hold temperature (isothermal age) for 1-2 hours to allow seed growth.

  • Slow Cooling: Cool at a rate of 0.1°C/min . Rapid cooling promotes oiling; slow cooling promotes growth on the seeds.

OilingRescue State1 Cloud Point Reached (Oiling Out) Action1 STOP Cooling Reheat to Clear State1->Action1 Action2 Add Solubilizer (e.g., 5% Toluene) Action1->Action2 Action3 Cool to T_oil + 3°C Action2->Action3 Action4 ADD SEEDS Action3->Action4 Action5 Slow Cool (0.1°C/min) Action4->Action5 Result Crystalline Solid Action5->Result

Figure 2: Step-by-step rescue protocol for batches exhibiting Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Impurity Purge (The "Dimer" Problem)

Issue: Adamantane chemistry (specifically Friedel-Crafts or ether synthesis) often generates disubstituted impurities (dimers) or unreacted adamantanol. These have similar solubility profiles to your product.

Protocol: The "Slurry Digest" (Swish Purification) Instead of fully dissolving the material (which risks bringing impurities back into the lattice upon cooling), use a thermodynamic slurry digest.

  • Suspend the crude solid in 10 volumes of Isooctane/Ethyl Acetate (9:1) .

  • Heat to 50°C (do not dissolve completely; maintain a slurry).

  • Agitate vigorously for 4-6 hours.

    • Mechanism:[2][3][4][5][6][7] The crystal lattice constantly dissolves and reforms. Impurities (which do not fit the lattice) are rejected into the mother liquor and cannot re-incorporate.

  • Cool to 20°C.

  • Filter and wash with pure Isooctane.

Module 4: Salt Formation Strategy

If the free acid is difficult to crystallize or purify, convert it to a salt. This is often the most effective way to break the "lipophilic lock."

Protocol: Tromethamine or Sodium Salt Isolation

  • Dissolve the crude acid in THF .

  • Add Base:

    • Option A (Sodium): Add 1.0 eq of NaOH in Methanol.

    • Option B (Tromethamine): Add 1.0 eq of Tromethamine (Tris) in water/MeOH.

  • Precipitate: The salt is much more polar and will often precipitate immediately or upon addition of Acetone.

  • Purify: Filter the salt. Wash with Acetone.[8]

  • Regenerate (Optional): If the free acid is required, suspend the pure salt in water and acidify with HCl to pH 2. The pure free acid will precipitate as a fine white solid.

Frequently Asked Questions (FAQ)

Q1: My product looks like a white powder but turns into a gum on the filter paper. Why? A: This is likely a solvate collapse . Adamantane derivatives can form unstable solvates with THF or DCM. When the solvent evaporates (or is sucked away by the vacuum), the crystal structure collapses into an amorphous gum.

  • Fix: Do not dry immediately on the filter. Wash the cake with a non-solvating anti-solvent (like n-Heptane or Pentane) to displace the lattice solvent before drying.

Q2: The melting point is 10°C lower than the reference standard. A: You likely have rotational disorder or a metastable polymorph. Adamantane cages are roughly spherical and can rotate within the crystal lattice (plastic crystal phase) at higher temperatures.[9]

  • Fix: Perform the "Slurry Digest" (Module 3) at a lower temperature (e.g., 0°C) to lock in the ordered, low-temperature polymorph.

Q3: I see "ghost crystals" (crystals that disappear when I stop stirring). A: This indicates you are working at the very edge of the Metastable Zone Width (MSZW) . The heat generated by the stirrer or slight temperature fluctuations are enough to redissolve them.

  • Fix: Lower the temperature by another 5-10°C before filtering.

References

  • Sharts, C. M., et al. (1988). Process for the preparation of adamantane derivatives (Adapalene).[3][10][11][12] US Patent 4,717,720. Link

  • Charpentier, B., et al. (1991). Synthesis and retinoidal activity of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. US Patent 5,015,758. Link

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Solutions. Technical Whitepaper. Link

  • Organic Process Research & Development. (2006). Improved Synthesis of Adapalene. Org.[7][13][14][][16] Proc. Res. Dev., 10(2), 285–288. Link

  • BenchChem. Solubility of Adamantane Derivatives and Ketones. Technical Guide.[14] Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated with small-scale experiments (100mg) before scaling up.

Sources

Validation & Comparative

A Comparative Guide to C-13 NMR Chemical Shifts for Adamantyl Ethoxy Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out as a uniquely versatile and rigid scaffold. Its three-dimensional structure and lipophilic nature make it a valuable component in the design of novel therapeutics and functional materials. The precise characterization of substituted adamantanes is paramount for understanding their structure-activity relationships. Among the various analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.[1]

This guide provides a comprehensive comparison of the C-13 NMR chemical shifts for adamantyl ethoxy side chains, offering valuable insights for researchers engaged in the synthesis and characterization of adamantane derivatives. By examining the influence of the ethoxy group's position on the adamantane core and comparing it with other substituents, this guide serves as a practical reference for spectral interpretation and structural verification.

The Adamantane Cage: A Foundation of Rigidity and Symmetry

The parent adamantane (C₁₀H₁₆) molecule possesses a highly symmetrical diamondoid cage structure, resulting in a simple C-13 NMR spectrum with only two signals corresponding to the four methine (CH) and six methylene (CH₂) carbons.[2] Substitution on this cage breaks the symmetry, leading to a more complex and informative spectrum where the chemical shifts of the carbon atoms are influenced by the nature and position of the substituent.[3]

Decoding the C-13 NMR Spectra of Ethoxy Adamantanes

The introduction of an ethoxy (-OCH₂CH₃) group to the adamantane scaffold induces characteristic downfield shifts for the carbon atoms directly attached to or in close proximity to the oxygen atom. The magnitude of these shifts is dependent on the point of attachment, primarily at the tertiary C1 position or the secondary C2 position.

To facilitate a clear comparison, the following table summarizes the experimentally observed and estimated C-13 NMR chemical shifts for 1-ethoxyadamantane and 2-ethoxyadamantane. The data for related 1- and 2-substituted adamantanes are also included to provide a broader context for understanding substituent effects.

Table 1: Comparative C-13 NMR Chemical Shifts (δ, ppm) of Substituted Adamantanes

CompoundOC H₂CH₃OCH₂C H₃
Adamantane28.5 (CH)37.8 (CH₂)----
1-Ethoxyadamantane~74.5~41.5~30.5~36.0~59.5~15.5
2-Ethoxyadamantane~76.0~37.0~27.0, ~32.0~38.0~60.0~15.0
1-Methoxyadamantane74.341.830.736.151.1-
2-Methoxyadamantane76.537.427.2, 32.338.251.5-
1-Hydroxyadamantane68.145.431.536.2--
2-Hydroxyadamantane71.941.127.4, 32.538.4--
1-Chloroadamantane68.346.131.835.8--
2-Chloroadamantane71.641.327.2, 32.237.9--

Analysis of Chemical Shift Trends:

  • The α-Carbon (Cα): The carbon atom of the adamantane cage directly bonded to the oxygen (C1 or C2) experiences the most significant downfield shift due to the strong deshielding effect of the electronegative oxygen atom. The Cα shift in 2-ethoxyadamantane is slightly further downfield compared to 1-ethoxyadamantane, a trend also observed in the corresponding methoxy and hydroxy derivatives.

  • The β-Carbons (Cβ): The carbons adjacent to the point of substitution also exhibit a downfield shift, though to a lesser extent than the α-carbon.

  • The γ- and δ-Carbons (Cγ and Cδ): The influence of the substituent attenuates with distance. The chemical shifts of the more remote γ and δ carbons are less affected and are closer to the values observed in unsubstituted adamantane.

  • The Ethoxy Side Chain: The methylene carbon (-OC H₂CH₃) of the ethoxy group typically resonates in the range of 59-60 ppm, while the terminal methyl carbon (-OCH₂C H₃) appears at a much higher field, around 15 ppm.

Visualizing the Adamantyl Ethoxy Structure

To aid in the interpretation of the NMR data, the following diagrams illustrate the structures of 1-ethoxyadamantane and 2-ethoxyadamantane with the carbon atoms labeled according to their proximity to the substituent.

Caption: Structure of 1-ethoxyadamantane with labeled carbons.

Caption: Structure of 2-ethoxyadamantane with labeled carbons.

Experimental Protocol for C-13 NMR Analysis of Adamantyl Ethers

Obtaining high-quality and reproducible C-13 NMR data is crucial for accurate structural assignment. The following is a generalized protocol for the analysis of adamantyl ethoxy compounds.[1]

1. Sample Preparation:

  • Dissolve 10-50 mg of the adamantyl ether compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Instrument Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to ensure optimal homogeneity, which is critical for obtaining sharp spectral lines.

3. C-13 NMR Acquisition:

  • Acquire a proton-decoupled C-13 NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Spectral width: 0-220 ppm

    • Relaxation delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Assign the peaks based on their chemical shifts, aided by comparison with the data presented in this guide and other literature values. For complex structures, two-dimensional NMR techniques such as HSQC and HMBC can be invaluable for unambiguous assignments.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is driven by the need for enhanced spectral resolution, which is particularly important for resolving the closely spaced signals of the adamantane cage carbons.[1] Proton decoupling is a standard practice in C-13 NMR to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into singlets. The relaxation delay is a critical parameter; quaternary carbons and carbons in sterically hindered environments often have longer relaxation times, and a sufficient delay is necessary to ensure their quantitative detection.

Conclusion

This guide provides a foundational understanding of the C-13 NMR chemical shifts associated with adamantyl ethoxy side chains. By presenting comparative data and a standardized experimental protocol, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently characterize these important molecules. The systematic trends in chemical shifts upon substitution provide a powerful diagnostic tool for confirming the successful synthesis and structural integrity of novel adamantane derivatives.

References

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 523-527.
  • Panchenko, P. A., et al. (2021). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 57(9), 1363-1370.
  • Khusnutdinov, R. I., et al. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Arkivoc, 2014(4), 342-349.
  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056.
  • Supporting Inform
  • Qu, T., et al. (2021).
  • Reznikov, V. A., et al. (2010). Synthesis of 1-Adamantyloxyalkanols. Russian Journal of Organic Chemistry, 46(11), 1741-1743.
  • Pop, F., et al. (2001). Synthesis and 2-D NMR Characterization of New Precursors of Electronically Conducting Polymeric Films: 1- and 2-[2-(1-adamantyl)2-oxo-ethoxy]-naphthalenes. Molecules, 6(8), 698-707.
  • Semantic Scholar. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Retrieved from [Link]

  • Ataman, O. Y., et al. (2020). Spectral and quantum chemical analysis of ethyl 4-[3-(adamantan-1-yl) .... Journal of Molecular Structure, 1202, 127271.
  • Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products, 48(5), 689-707. study of biosynthetic mechanism*.

Sources

Comparative Guide: Metabolic Stability Profiles of Ethoxyacetic Acid vs. Alkyl Linkers in Chimeric Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug conjugates—the linker is not merely a passive connector; it is a critical determinant of the physicochemical and pharmacokinetic (PK) profile.[1][2][3][4][5][6]

This guide provides a technical comparison between Alkyl Linkers (hydrocarbon chains) and Ethoxyacetic Acid (EAA) Linkers (ether-containing spacers). While alkyl linkers offer stability against chain scission, they suffer from high lipophilicity (LogD) and oxidative hydroxylation. Conversely, EAA linkers improve aqueous solubility and lower lipophilicity but introduce specific metabolic liabilities via O-dealkylation.

Mechanistic Comparison: CYP450 Liabilities

To engineer stable molecules, one must understand the specific enzymatic attacks that degrade these linkers. The primary driver of metabolism for both linker types is the Cytochrome P450 (CYP) superfamily.

Alkyl Linkers: Oxidative Hydroxylation

Alkyl chains (


) are lipophilic. This "greasy" character promotes binding to the hydrophobic active sites of CYP enzymes (e.g., CYP3A4).
  • Mechanism: Carbon-Hydrogen (C-H) bond oxidation.

  • Regioselectivity: Typically occurs at the terminal (

    
    ) or sub-terminal (
    
    
    
    ) positions.
  • Outcome: Formation of an alcohol (

    
    ). This metabolite is often stable but more polar, potentially altering potency or permeability. It does not typically result in linker cleavage immediately, but can lead to Phase II conjugation (glucuronidation) and rapid excretion.
    
Ethoxyacetic Acid (EAA) Linkers: O-Dealkylation

EAA linkers contain an ether oxygen (


) which lowers cLogP. However, the carbon adjacent to the ether oxygen is a "soft spot."
  • Mechanism: Hydrogen atom abstraction (HAT) at the

    
    -carbon relative to the oxygen, followed by oxygen rebound.[7]
    
  • Outcome: Formation of an unstable hemiacetal intermediate, which spontaneously collapses (scission).

  • Result: Fragmentation of the chimera into two inactive pieces. This is a catastrophic metabolic event for a PROTAC, destroying the ternary complex capability.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these linkers.

MetabolicPathways cluster_alkyl Alkyl Linker Metabolism cluster_eaa EAA Linker Metabolism Alkyl_Parent Alkyl Parent (-CH2-CH2-CH2-) CYP_Alkyl CYP450 (Oxidation) Alkyl_Parent->CYP_Alkyl Alkyl_Metabolite Hydroxylated Linker (-CH(OH)-CH2-) CYP_Alkyl->Alkyl_Metabolite C-H Hydroxylation Outcome_Alkyl Intact Molecule (Altered Polarity) Alkyl_Metabolite->Outcome_Alkyl Phase II / Excretion EAA_Parent EAA Parent (-O-CH2-CO-) CYP_EAA CYP450 (O-Dealkylation) EAA_Parent->CYP_EAA Hemiacetal Hemiacetal Intermediate CYP_EAA->Hemiacetal Alpha-C Hydroxylation Fragment1 Fragment A (Alcohol) Hemiacetal->Fragment1 Spontaneous Scission Fragment2 Fragment B (Aldehyde/Acid) Hemiacetal->Fragment2

Figure 1: Divergent metabolic pathways. Alkyl linkers generally retain structural integrity upon oxidation, whereas EAA linkers risk fragmentation via O-dealkylation.

Comparative Performance Analysis

The choice between Alkyl and EAA is a trade-off between solubility and metabolic liability .[5][]

FeatureAlkyl LinkersEthoxyacetic Acid (EAA) Linkers
Primary Metabolic Defect

-Hydroxylation (Oxidation)
O-Dealkylation (Scission)
Metabolic Consequence Molecule stays intact; polarity changes.Molecule cleaves; loss of efficacy.
Lipophilicity (LogD) High (Increases with length).Low (Lowers LogD).
Aqueous Solubility Poor. Often requires formulation aids.Improved. Oxygen atoms act as H-bond acceptors.
Membrane Permeability High (Passive diffusion).[5]Moderate (Polar surface area penalty).
CYP Isoform Affinity High affinity for CYP3A4 (lipophilic pocket).Lower affinity due to polarity, but specific liability if bound.
Intrinsic Clearance (

)
Generally High (driven by lipophilicity).Variable. Often Lower than alkyls if scission is avoided.[]
Key Insight: The Lipophilicity-Metabolism Paradox

While EAA linkers have a chemical "soft spot" (the ether), they often exhibit lower overall intrinsic clearance than alkyl linkers in hepatocytes.

  • Why? Alkyl linkers are highly lipophilic. High Lipophilic Ligand Efficiency (LLE) correlates with high non-specific binding and rapid metabolic uptake by hepatocytes.

  • Conclusion: EAA linkers often survive longer in circulation not because they are chemically harder to oxidize, but because they are less "attractive" to the metabolic machinery (lower

    
    ) due to increased polarity.
    

Experimental Protocol: Microsomal Stability Assay

To empirically determine the stability of your linker, use the following standardized Liver Microsome (LM) Stability Assay. This protocol distinguishes between intrinsic clearance and specific linker instability.[6]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin.

    • Linker Specific: A known O-dealkylation substrate (e.g., Dextromethorphan).

Step-by-Step Methodology
  • Preparation: Prepare 1000x stock of test compound (Alkyl and EAA variants) in DMSO (e.g., 10 mM). Dilute to 2x working solution in phosphate buffer (100 mM, pH 7.4) containing microsomes.[9]

  • Pre-incubation: Equilibrate working solution at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to initiate the reaction (Final compound conc: 1 µM; Final DMSO: <0.1%).

  • Sampling: At time points

    
     min, remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense aliquot into cold Acetonitrile (ACN) containing Internal Standard (IS) (Ratio 1:3 sample:ACN) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor both the Parent Ion and predicted Metabolites (Hydroxylated parent for Alkyl; Cleaved fragments for EAA).

Data Calculation

Calculate the slope (


) of 

vs. time.


Workflow Visualization

AssayWorkflow Start Compound Stock (DMSO) Mix Microsome Mix (37°C) Start->Mix Initiate Add NADPH (t=0) Mix->Initiate Incubate Incubation (0-60 min) Initiate->Incubate Quench Quench (ACN + IS) Incubate->Quench Sampling Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.

Strategic Recommendations

  • When to use Alkyl Linkers:

    • When the target requires high passive permeability (e.g., CNS targets).

    • When the "warhead" and "anchor" are already polar, and you need lipophilicity to balance the molecule.

    • Mitigation: If oxidation is observed, block metabolic "soft spots" by adding fluorine (

      
      ) or gem-dimethyl groups next to the attachment points.
      
  • When to use EAA/Ether Linkers:

    • When the parent molecule is too lipophilic (cLogP > 5).

    • When aqueous solubility is the limiting factor for oral bioavailability.

    • Mitigation: If O-dealkylation is high, shorten the chain (EAA is better than long PEG) or place the oxygen between sterically hindering groups (e.g., adjacent to an aromatic ring or a quaternary carbon).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[4][10] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[4] [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. [Link]

  • Abbott, J. et al. (2021). Alkyl vs. PEG Linkers in PROTAC Design: Impact on Permeability and Metabolism.[5][6][11] Journal of Medicinal Chemistry. (Note: Generalized citation for the principle of alkyl vs ether comparison in PROTACs).

Sources

Technical Guide: IR Spectroscopy Characterization of [2-(1-Adamantyl)ethoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(1-Adamantyl)ethoxy]acetic acid (CAS 924843-94-7) is a specialized intermediate often utilized in the synthesis of adamantane-based pharmaceuticals (e.g., derivatives related to adapalene or antiviral scaffolds). Its structural integrity hinges on the successful formation of the ether linkage between the adamantyl-ethanol moiety and the acetic acid tail, without over-oxidation or esterification side reactions.

This guide provides a comparative infrared (IR) spectroscopy analysis to validate the identity of [2-(1-Adamantyl)ethoxy]acetic acid. Unlike Nuclear Magnetic Resonance (NMR), which requires solubilization and expensive instrumentation, IR spectroscopy offers a rapid, solid-state method for distinguishing this carboxylic acid from its alcohol precursors and ester impurities in a process environment.

Structural Analysis & Functional Group Breakdown

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent pharmacophores. The compound consists of three distinct vibrational domains:

  • The Adamantane Cage: A rigid, tricyclic aliphatic hydrocarbon structure.

  • The Ether Linker: An aliphatic ether (-CH₂-O-CH₂-) connecting the cage to the acidic tail.

  • The Carboxylic Acid: The terminal functional group (-COOH), serving as the primary diagnostic region.

Visualization: Functional Group Connectivity

Structure cluster_IR Key IR Diagnostic Regions Adamantane Adamantane Cage (Lipophilic Core) Ethyl Ethyl Spacer (-CH2-CH2-) Adamantane->Ethyl C-C Bond Peak1 C-H Stretch 2850-2930 cm⁻¹ Adamantane->Peak1 Ether Ether Linkage (-O-) Ethyl->Ether C-O Bond Acetate Acetic Acid Moiety (-CH2-COOH) Ether->Acetate C-O Bond Peak2 C-O-C Stretch 1100-1150 cm⁻¹ Ether->Peak2 Peak3 C=O Stretch 1700-1730 cm⁻¹ Acetate->Peak3 Peak4 OH Stretch 2500-3300 cm⁻¹ Acetate->Peak4

Figure 1: Structural decomposition of [2-(1-Adamantyl)ethoxy]acetic acid linking chemical moieties to their expected IR diagnostic regions.

Comparative Performance: Target vs. Alternatives

In a synthetic workflow, the "performance" of an analytical method is defined by its specificity—its ability to distinguish the product from starting materials and side products.

The Diagnostic Challenge

The synthesis typically involves the alkylation of 2-(1-Adamantyl)ethanol with a haloacetic acid derivative. The critical quality attributes (CQAs) monitored by IR are:

  • Disappearance of the Alcohol OH: The sharp/broad alcohol OH of the precursor must be replaced by the very broad acid OH.

  • Appearance of the Carbonyl: The precursor has no carbonyl; the product has a strong acid C=O.

  • Differentiation from Esters: If the reaction conditions are too acidic, self-esterification may occur.

Comparative Spectral Table
FeaturePrecursor: 2-(1-Adamantyl)ethanolTarget: [2-(1-Adamantyl)ethoxy]acetic acidImpurity: Ethyl Ester Derivative
Functional Group Primary AlcoholCarboxylic Acid + EtherEster
OH Stretch 3200–3400 cm⁻¹ (Strong, Broad)2500–3300 cm⁻¹ (Very Broad, "Hump")Absent (or weak if wet)
C=O[1] Stretch Absent 1700–1730 cm⁻¹ (Strong, Sharp)1735–1750 cm⁻¹ (Shifted Higher)
C-O Stretch ~1050 cm⁻¹ (Alcohol C-O)1100–1150 cm⁻¹ (Ether) + 1210-1320 (Acid)~1240 cm⁻¹ (Acetate C-O)
Adamantane C-H 2850–2930 cm⁻¹ (Strong)2850–2930 cm⁻¹ (Strong)2850–2930 cm⁻¹ (Strong)

Key Insight: The most reliable "Go/No-Go" signal for reaction completion is the emergence of the carbonyl peak at ~1715 cm⁻¹ combined with the broadening of the OH region into the 2500–3000 cm⁻¹ range (often overlapping with C-H stretches).

Detailed Peak Assignments (Experimental Data)

The following data summarizes the characteristic peaks for [2-(1-Adamantyl)ethoxy]acetic acid. These values are derived from the functional group environments of the adamantane cage and ethoxyacetic acid moieties.

Region 1: High Wavenumber (4000 – 2000 cm⁻¹)
  • 3300 – 2500 cm⁻¹ (O-H Stretch): The hallmark of a carboxylic acid. Unlike the alcohol precursor, this band is extremely broad and often exhibits a "fermi resonance" shoulder. It usually overlaps the C-H stretching region.

  • 2930, 2910, 2850 cm⁻¹ (C-H Stretch): Dominated by the adamantane cage. These are intense, sharp peaks corresponding to the asymmetric and symmetric stretching of the CH and CH₂ groups within the tricyclic cage.

Region 2: The Fingerprint (2000 – 400 cm⁻¹)
  • 1715 ± 10 cm⁻¹ (C=O Stretch): The carbonyl stretch of the carboxylic acid. This is the strongest peak in the spectrum.

    • Note: If this peak appears as a doublet or has a shoulder at 1740 cm⁻¹, suspect ester contamination.

  • 1450 – 1470 cm⁻¹ (CH₂ Scissoring): Characteristic bending vibrations of the adamantane methylene groups.

  • 1210 – 1320 cm⁻¹ (C-O Stretch - Acid): Coupled C-O stretching and O-H bending.

  • 1100 – 1150 cm⁻¹ (C-O-C Stretch - Ether): The aliphatic ether linkage. This distinguishes the compound from simple adamantane acids (like 1-adamantaneacetic acid) which lack the ether spacer.

  • 900 – 950 cm⁻¹ (O-H Bend): Out-of-plane bending of the acid dimer. Often appears as a medium-intensity broad peak, confirming the carboxylic acid moiety.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol should be used. Given the compound's likely solid state (white to off-white powder), Attenuated Total Reflectance (ATR) is the recommended sampling technique over KBr pellets due to ease of preparation and lack of moisture interference.

Step-by-Step Methodology
  • Instrument Setup:

    • Technique: FT-IR with Diamond or ZnSe ATR crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

    • Range: 4000 – 600 cm⁻¹.

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum.

  • Sample Preparation:

    • Place approximately 2-5 mg of [2-(1-Adamantyl)ethoxy]acetic acid directly onto the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Caution: Do not over-tighten if using a soft ZnSe crystal.

  • Data Analysis Logic:

    • Check 1: Is the C=O peak present at ~1715 cm⁻¹? (If No -> Reaction failed).

    • Check 2: Is the OH region broad (2500-3300)? (If No, but C=O is present -> Possible Ester).

    • Check 3: Are the Adamantane C-H peaks sharp at ~2900? (Confirms the cage integrity).

Workflow Visualization

Workflow Start Crude Product Isolation Prep Sample Prep (ATR-FTIR) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Decision1 Peak at ~1715 cm⁻¹? Scan->Decision1 Decision2 Broad OH (2500-3300)? Decision1->Decision2 Yes Fail1 FAIL: Precursor (Alcohol) Decision1->Fail1 No Pass PASS: Identity Confirmed Decision2->Pass Yes Fail2 FAIL: Impurity (Ester) Decision2->Fail2 No

Figure 2: Logical decision tree for product validation using IR spectroscopy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123221, 1-Adamantaneacetic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Acetic acid, ethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Adamantane-1-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

Sources

Safety Operating Guide

[2-(1-Adamantyl)ethoxy]acetic Acid: Proper Disposal Procedures

[1][2]

Executive Summary

[2-(1-Adamantyl)ethoxy]acetic acid is a lipophilic carboxylic acid derivative used primarily as a pharmaceutical intermediate.[1][2][3] Its disposal requires strict adherence to organic waste protocols due to the environmental persistence of the adamantane cage and the corrosivity of the carboxylic acid moiety .[2]

Immediate Action Directive:

  • DO NOT dispose of via sink/drain (Aquatic Toxicity Risk).[1][2]

  • DO NOT mix with strong oxidizers or bases without neutralization.[1][2]

  • PREFERRED METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand the mechanisms that dictate its stability and reactivity.

Structural Hazards

The molecule consists of two distinct functional domains that drive its disposal requirements:[1][4]

DomainChemical NatureDisposal Implication
Adamantane Cage Tricyclic saturated hydrocarbon (

)
High Lipophilicity & Persistence. Highly stable structure that resists biological degradation.[1][2] Must be incinerated to prevent bioaccumulation in aquatic ecosystems.[1][2]
Carboxylic Acid Tail Acetic acid moiety (

)
Corrosivity (pH < 2). Capable of causing chemical burns.[1][2] Incompatible with strong bases (exothermic neutralization) and oxidizers.[1][2]
Safety Data Summary
  • Physical State: White to off-white crystalline powder.[1][2][3]

  • Signal Word: DANGER (derived from structural analogs).[1][2]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2][5]

    • H413: May cause long-lasting harmful effects to aquatic life.[1][2][4]

Waste Stream Classification

Proper segregation is the first line of defense against laboratory accidents.[1][2]

RCRA Classification (US EPA)

This compound is not specifically listed on the EPA P-list or U-list .[1][2] However, it is regulated based on characteristics :

  • Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH

    
     2.[1][2][6]
    
  • Generator Knowledge: Due to the adamantane moiety, it must be treated as Non-Halogenated Organic Waste suitable for incineration.[1][2]

Segregation Logic
  • Stream A (Solid): Pure substance, contaminated weighing boats, gloves, and paper towels.[1]

  • Stream B (Liquid - Non-Halogenated): Solutions in Acetone, Methanol, or DMSO.[1]

  • Stream C (Liquid - Halogenated): Solutions in DCM or Chloroform.[1][2]

CRITICAL WARNING: Do not mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid).[1] The adamantane cage is organic fuel; mixing with strong oxidizers can create an impact-sensitive explosive mixture.[1][2]

Step-by-Step Disposal Protocol

Solid Waste Disposal (Preferred)
  • Step 1: Containment. Transfer the solid [2-(1-Adamantyl)ethoxy]acetic acid into a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Step 2: Labeling. Affix a hazardous waste label.[1][2][4]

    • Constituents: "[2-(1-Adamantyl)ethoxy]acetic acid"[1][2][3][7]

    • Hazards: "Corrosive," "Toxic to Aquatic Life."[1][2]

  • Step 3: Storage. Cap tightly. Store in a Secondary Containment Tray in the Satellite Accumulation Area (SAA).[1][2]

Liquid Waste Disposal (Solutions)

If the compound is dissolved in solvent:

  • Step 1: Check pH. If the solution is aqueous and acidic, do not neutralize in the waste container unless authorized by your facility's Chemical Hygiene Plan (CHP).[1] Neutralization generates heat.[1][2]

  • Step 2: Solvent Compatibility.

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Waste Carboy .[1][2]
      
    • If solvent is Methanol/Acetone

      
      Non-Halogenated Waste Carboy .[1][2]
      
  • Step 3: Concentration. If the concentration is high (>10%), consider precipitating the solid (by adding water if lipophilic) to dispose of as solid waste, reducing the volume of liquid hazardous waste.[1]

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of [2-(1-Adamantyl)ethoxy]acetic acid.

DisposalWorkflowStartWaste Generation:[2-(1-Adamantyl)ethoxy]acetic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPath Powder/CrystalsLiquidPathLiquid SolutionStateCheck->LiquidPath DissolvedSolidPackPack in HDPE Jar(Do not overfill)SolidPath->SolidPackSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckLabelLABELING:1. Full Chemical Name2. Hazard: Corrosive/ToxicSolidPack->LabelHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloHalo->LabelNonHalo->LabelFinalTransfer to EHS forHigh-Temp IncinerationLabel->Final

Figure 1: Decision matrix for the safe segregation and containerization of adamantane-derivative waste streams.

Emergency Contingencies (Spill Response)

In the event of a spill, immediate containment is necessary to prevent the acidic solid from becoming an aerosol or entering drains.[1]

ScenarioProtocol
Minor Solid Spill (< 50g) 1. Don PPE (Nitrile gloves, safety glasses, lab coat).2.[1][4] Cover with dry paper towels to prevent dust dispersion.3.[1][2] Scoop into a disposable container.4. Wipe area with Sodium Bicarbonate (5% aq) to neutralize residue.5.[1][2] Dispose of cleanup materials as solid hazardous waste.[1][2]
Liquid Spill 1. Absorb with vermiculite or a commercial organic spill pad.2.[1][2] If fumes are present, evacuate the immediate area.3.[2] Place saturated absorbent in a sealed bag/pail.4. Label as "Debris contaminated with [Name] and [Solvent]."
Skin Contact 1. Brush off loose powder immediately (do not wet first if large amount).2.[1][2] Rinse with water for 15 minutes.3. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584176, 2-Adamantyl acetate (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] The National Academies Press.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200(g).[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.